Ethyl Thiomorpholine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl thiomorpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRQGYGWAYZJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl Thiomorpholine-2-carboxylate: An Overview of a Niche Heterocyclic Compound
For Immediate Release
Ethyl thiomorpholine-2-carboxylate is a heterocyclic organic compound featuring a thiomorpholine ring functionalized with an ethyl carboxylate group at the 2-position. While the broader class of thiomorpholine derivatives has garnered significant interest in medicinal chemistry and materials science, detailed public-domain information specifically on this compound remains notably scarce. This technical guide synthesizes the currently available information on this compound, highlighting its basic properties and the general context of thiomorpholine chemistry.
Chemical Identity and Properties
This compound is commercially available primarily as a research chemical, often in its hydrochloride salt form. The fundamental properties of the free base and its hydrochloride salt are summarized below.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₃NO₂S | C₇H₁₄ClNO₂S |
| Molecular Weight | 175.25 g/mol | 211.71 g/mol |
| CAS Number | 152009-44-4 | 1864060-93-4 |
| Appearance | Not specified in available literature | Not specified in available literature |
| Solubility | Not specified in available literature | Not specified in available literature |
| Purity | Typically offered at ≥95% | Typically offered at ≥95% |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in the public scientific literature. However, the synthesis of the core thiomorpholine scaffold is well-documented. One common approach involves the cyclization of a suitable amino-thiol precursor. A potential, though unverified, synthetic pathway to this compound could be conceptualized as follows:
Caption: A potential synthetic route to this compound.
It is critical to note that this proposed pathway is hypothetical and has not been substantiated by published experimental data. Researchers would need to develop and optimize specific reaction conditions, including the choice of base, solvent, and temperature, and subsequently purify and characterize the product.
Spectroscopic Data
No public repositories of spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound could be identified. For any research application, de novo characterization of this compound would be a mandatory first step.
Biological Activity and Applications
The biological activities of the broader class of thiomorpholine derivatives are diverse, with reported applications as antimalarial, antibiotic, and antioxidant agents. The thiomorpholine scaffold is considered a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties.
However, there is no specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in any signaling pathways of this compound. Any potential therapeutic applications would require extensive investigation, starting with in vitro screening and subsequent in vivo studies.
Conclusion
This compound represents a chemical entity with limited publicly available technical information. While its structural relationship to the pharmacologically significant thiomorpholine class suggests potential for further investigation, a comprehensive understanding of its synthesis, properties, and biological function is currently lacking. This guide underscores the need for foundational research to elucidate the characteristics of this specific compound, which may hold untapped potential for drug discovery and other scientific applications. Professionals in the field are encouraged to approach this compound as a novel area for exploration, with the initial and critical step being the development of a reliable synthetic route and thorough analytical characterization.
Ethyl Thiomorpholine-2-carboxylate structure and properties.
An In-depth Technical Guide to Ethyl Thiomorpholine-2-carboxylate
Introduction
This compound is a heterocyclic compound belonging to the thiomorpholine class of molecules. Thiomorpholine and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to their diverse pharmacological activities. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, is a key structural motif in a variety of bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological activities of this compound, aimed at researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Identifiers
The structure of this compound consists of a saturated six-membered thiomorpholine ring with an ethyl carboxylate group attached at the second position.
-
Molecular Formula: C H NO S
-
Molecular Weight: 175.25 g/mol
-
CAS Number: 152009-44-4
Physicochemical Properties
| Property | Value | Source |
| Boiling Point (Predicted) | 261.8 ± 35.0 °C | |
| Density (Predicted) | 1.122 ± 0.06 g/cm | |
| pKa (Predicted) | 8.01 ± 0.40 |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route would involve a two-step process: first, the synthesis of the precursor, Thiomorpholine-2-carboxylic acid, followed by its esterification.
Synthesis of Thiomorpholine-2-carboxylic Acid
Several methods for the synthesis of the thiomorpholine core have been reported. One common approach involves the reaction of a cysteine analog with a suitable dielectrophile.[3]
Proposed Esterification of Thiomorpholine-2-carboxylic Acid
The conversion of Thiomorpholine-2-carboxylic acid to this compound can be achieved through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.
General Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of Thiomorpholine-2-carboxylic acid in absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride gas) is added.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the protons on the thiomorpholine ring. The chemical shifts will be influenced by the neighboring sulfur, nitrogen, and carbonyl groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the four carbons of the thiomorpholine ring.
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (175.25 m/z). Common fragmentation patterns for ethyl esters would likely be observed, including the loss of the ethoxy group (-OCH CH) or the entire ester group.
FTIR Spectroscopy (Predicted)
The infrared spectrum will likely exhibit characteristic absorption bands for the N-H bond (if not substituted), C-H bonds, the carbonyl group (C=O) of the ester, and C-O single bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 (broad) |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=O Stretch (Ester) | 1735-1750 |
| C-O Stretch (Ester) | 1000-1300 |
Biological Activities and Potential Applications
While the specific biological activities of this compound have not been extensively studied, the thiomorpholine scaffold is present in numerous compounds with a wide range of pharmacological effects.[1][2] These activities include:
-
Antimicrobial Activity: Thiomorpholine derivatives have shown promise as antibacterial and antifungal agents.[1]
-
Anticancer Activity: Certain compounds containing the thiomorpholine moiety have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Antioxidant Activity: The sulfur atom in the thiomorpholine ring can participate in redox reactions, and some derivatives have been shown to possess antioxidant properties.[1][4]
-
Enzyme Inhibition: The thiomorpholine scaffold can serve as a pharmacophore for the inhibition of various enzymes.[2]
Given the diverse bioactivities of the thiomorpholine class, this compound represents a valuable scaffold for further chemical modification and biological screening in drug discovery programs.
Caption: Potential therapeutic applications of thiomorpholine-based compounds.
Safety and Handling
Specific safety and handling data for this compound are not available. However, based on the safety data for related compounds such as thiomorpholine and ethyl morpholine-2-carboxylate, it is prudent to handle this compound with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While there is a lack of extensive experimental data for this specific molecule, its structural relationship to a class of compounds with diverse and significant biological activities makes it a compelling target for synthesis and biological evaluation. This technical guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route, which can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related thiomorpholine derivatives. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and elucidate its specific biological activities and mechanisms of action.
References
The Ascending Trajectory of Thiomorpholine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold, a sulfur-containing six-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the biological significance of thiomorpholine derivatives, focusing on their potential as therapeutic agents. We will delve into their diverse pharmacological profiles, mechanisms of action, and the experimental methodologies employed in their evaluation, offering a comprehensive resource for researchers in the field.
A Spectrum of Biological Activities
Thiomorpholine and its derivatives have garnered significant attention for their multifaceted pharmacological effects, positioning them as promising candidates for drug development across various therapeutic areas.[1][2] Key activities include:
-
Anticancer Activity: A significant body of research highlights the potential of thiomorpholine derivatives as anticancer agents.[2] These compounds have demonstrated cytotoxic effects against a range of cancer cell lines, including human colon cancer (HT29), renal cancer (UO-31), and breast cancer (MCF-7).[2]
-
Antimicrobial Activity: The thiomorpholine nucleus is a constituent of several potent antimicrobial agents.[1][3] Derivatives have shown activity against various bacteria, including Mycobacterium tuberculosis, Staphylococcus aureus, and Escherichia coli, as well as some fungal species.[1][3]
-
Enzyme Inhibition: Thiomorpholine derivatives have been identified as inhibitors of several key enzymes, including:
-
Squalene Synthase: Inhibition of this enzyme is a target for cholesterol-lowering therapies.[2]
-
Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitors are used in the treatment of type 2 diabetes.[2]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[2][4]
-
-
Anti-inflammatory Activity: Certain thiomorpholine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[5][6]
-
Hypolipidemic and Antioxidant Activity: Some derivatives have shown potential in lowering lipid levels and combating oxidative stress, which are crucial in managing cardiovascular diseases.[2][7]
Quantitative Biological Data of Thiomorpholine Derivatives
The following tables summarize the quantitative biological data for a selection of thiomorpholine derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine substituted 2-amino-4-phenylthiazole derivative (Compound 45) | HT29 (Human colon cancer) | 2.01 | [2] |
| Thiazolo[3,2-a]pyrimidin-5-one derivative (Compound 37a) | PI3Kα | 120 | [2] |
| Thiazolo[3,2-a]pyrimidin-5-one derivative (Compound 38b) | PI3Kα | 151 | [2] |
| Morpholine-Substituted Tetrahydroquinoline (Compound 10e) | A549 (Lung Cancer) | 0.033 | [8] |
| Morpholine-Substituted Tetrahydroquinoline (Compound 10h) | MCF-7 (Breast Cancer) | 0.087 | [8] |
Table 2: Antimicrobial Activity of Thiomorpholine Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [2] |
| 2-(thiophen-2-yl)dihydroquinoline derivative (Compound 7f) | Mycobacterium tuberculosis H37Rv | 1.56 | [3] |
| 2-(thiophen-2-yl)dihydroquinoline derivative (Compound 7p) | Mycobacterium tuberculosis H37Rv | 1.56 | [3] |
| 4-thiomorpholin-4-ylbenzohydrazide derivatives | Staphylococcus aureus, Escherichia coli | 25-200 | [1] |
Table 3: Enzyme Inhibition by Thiomorpholine Derivatives
| Compound/Derivative | Enzyme Target | IC50 | Reference |
| Thiomorpholine derivative with antioxidant moiety | Ferrous/ascorbate-induced lipid peroxidation | 7.5 µM | [2] |
| Thiomorpholine-bearing compound (Compound 16a) | DPP-IV | 6.93 µmol/L | [2] |
| Thiomorpholine-bearing compound (Compound 16b) | DPP-IV | 6.29 µmol/L | [2] |
| Thiomorpholine-bearing compound (Compound 16c) | DPP-IV | 3.40 µmol/L | [2] |
| 2-biphenylmorpholine derivative (EP2302) | Squalene Synthase (rabbit liver microsomes) | 0.6 µM | [9] |
| 2-biphenylmorpholine derivative (EP2302) | Squalene Synthase (human liver microsomes) | 1 µM | [9] |
| Quinoline derivative (Compound 11g) | Acetylcholinesterase (AChE) | 1.94 µM | [4] |
| Quinoline derivative (Compound 11g) | Butyrylcholinesterase (BChE) | 28.37 µM | [4] |
Mechanisms of Action and Signaling Pathways
The diverse biological activities of thiomorpholine derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.
Anticancer Mechanisms
The anticancer effects of thiomorpholine derivatives are often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest. For example, some thiophene derivatives, structurally related to thiomorpholine, have been shown to induce G2/M cell cycle arrest and enhance the expression of caspase 3 and 9, key executioners of apoptosis.[10]
Anticancer mechanism of action of certain thiomorpholine derivatives.
Antimicrobial Mechanisms
The antimicrobial action of some thiomorpholine-containing compounds involves the inhibition of essential bacterial enzymes or processes. For instance, some derivatives act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics by targeting mechanisms of drug resistance, such as the AcrAB-TolC efflux pump in Gram-negative bacteria.[11]
Enzyme Inhibition Mechanisms
As enzyme inhibitors, thiomorpholine derivatives can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. For example, in the context of Alzheimer's disease, certain quinoline derivatives containing a morpholine group have been shown to act as mixed-type inhibitors of acetylcholinesterase, interacting with both the catalytic active site and the peripheral anionic site of the enzyme.[4]
General mechanism of enzyme inhibition by thiomorpholine derivatives.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of thiomorpholine derivatives.
General Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide Derivatives
This protocol describes a common synthetic route for preparing a class of thiomorpholine derivatives with antimicrobial activity.[1]
-
Synthesis of 4-Thiomorpholin-4-ylbenzonitrile: A mixture of thiomorpholine and p-chlorobenzonitrile is refluxed to yield 4-thiomorpholin-4-ylbenzonitrile.[1]
-
Hydrolysis to 4-Thiomorpholin-4-ylbenzoic acid: The resulting benzonitrile is hydrolyzed using sodium hydroxide and methanol to produce the corresponding benzoic acid.[1]
-
Formation of 4-Thiomorpholin-4-ylbenzoyl chloride: The benzoic acid is treated with thionyl chloride to form the acid chloride.[1]
-
Synthesis of 4-Thiomorpholin-4-ylbenzohydrazide: The acid chloride is then reacted with hydrazine hydrate to yield the benzohydrazide.[1]
-
Formation of Final Derivatives: The benzohydrazide is treated with various substituted heterocyclic compounds to form the final thiomorpholine derivatives.[1]
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyclic Amino Acid Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cyclic amino acid esters, covering their synthesis, characterization, and applications, with a particular focus on their burgeoning role in drug discovery and development. This document offers detailed experimental protocols, quantitative data analysis, and visualizations of relevant biological pathways to serve as a core resource for professionals in the field.
Introduction to Cyclic Amino Acid Esters
Cyclic amino acid esters, encompassing lactones (cyclic esters) and lactams (cyclic amides) derived from amino acids, are a class of heterocyclic compounds that have garnered significant interest in organic synthesis and medicinal chemistry. Their constrained conformations, conferred by the cyclic structure, can lead to enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. These properties make them attractive scaffolds for the development of novel therapeutics, including enzyme inhibitors and modulators of cell signaling pathways.[1][2]
The incorporation of cyclic amino acid esters into peptides and small molecules can enforce specific secondary structures, mimicking natural bioactive conformations and leading to potent and selective biological activity.[3][4] This guide will delve into the synthetic strategies to access these valuable building blocks, their applications in drug design, and their interaction with key biological targets such as G-protein coupled receptors (GPCRs).
Synthesis of Cyclic Amino Acid Esters
The synthesis of cyclic amino acid esters can be broadly categorized into the formation of lactones from hydroxy amino acids and lactams from amino acids with a tethered carboxylic acid. Key methodologies include intramolecular cyclization, ring-closing metathesis, and solid-phase synthesis techniques.
Lactone Synthesis from Hydroxy Amino Acids
The intramolecular esterification of a hydroxy amino acid is a common method for synthesizing lactones. This process, often referred to as lactonization, involves the formation of a cyclic ester from a molecule containing both a hydroxyl and a carboxylic acid group. The reaction is typically facilitated by heat and may require a catalyst. The size of the resulting lactone ring is dependent on the relative positions of the hydroxyl and carboxylic acid groups.[5]
General Experimental Protocol: Intramolecular Esterification of a Hydroxy Amino Acid
-
Starting Material Preparation: The hydroxy amino acid is dissolved in a suitable dry, non-polar solvent (e.g., toluene, THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A catalytic amount of a suitable acid or coupling agent is added. Common catalysts include p-toluenesulfonic acid (PTSA) or the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP).
-
Reaction Conditions: The reaction mixture is heated to reflux for a period ranging from several hours to overnight, with continuous monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the desired lactone.
Lactam Synthesis from Amino Acid Esters
The intramolecular cyclization of amino acid esters is a primary route to lactams. This can be achieved through various methods, including head-to-tail cyclization of peptides and intramolecular aminolysis of activated esters.
Head-to-tail cyclization is a widely used strategy for the synthesis of cyclic peptides, which are essentially complex lactams.[6][7] This can be performed in solution-phase or on a solid support.[8] Solution-phase cyclization often requires high dilution to favor intramolecular cyclization over intermolecular polymerization.[7] On-resin cyclization offers the advantage of a pseudo-dilution effect, minimizing intermolecular side reactions.[8]
General Experimental Protocol: On-Resin Head-to-Tail Cyclization
-
Peptide Synthesis: The linear peptide precursor is synthesized on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8] The C-terminal amino acid is often attached to the resin via its side chain, leaving the C-terminal carboxyl group free for cyclization. For example, Fmoc-Glu-ODmab can be used as the C-terminal residue.[9]
-
Side-Chain Deprotection: The protecting group of the side chain that will form the cyclic amide bond is selectively removed. For instance, the Dmab group of Glutamic acid can be cleaved using a dilute solution of hydrazine.[9]
-
Cyclization: The cyclization is initiated by activating the free carboxyl group using a coupling reagent. A variety of coupling reagents can be employed, and the choice can significantly impact the cyclization yield.[7][10] Microwave irradiation can be used to enhance the efficiency and speed of the cyclization reaction.[9]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid-based).
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Ring-closing metathesis is a powerful tool for the synthesis of cyclic olefins and has been successfully applied to the synthesis of cyclic amino acid derivatives.[11][12] This method involves the use of a ruthenium-based catalyst, such as Grubbs' catalyst, to form a carbon-carbon double bond within a linear precursor containing two terminal alkenes.[11][13][14]
General Experimental Protocol: Lactone Synthesis via RCM
-
Substrate Synthesis: A linear precursor containing a hydroxyl group and two terminal alkene moieties is synthesized. This can be achieved by esterifying a hydroxy amino acid with an unsaturated alcohol.
-
Metathesis Reaction: The diene substrate is dissolved in a dry, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere. A catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst) is added.[14]
-
Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux until completion, as monitored by TLC or GC-MS.
-
Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the cyclic lactone.
Quantitative Data on Synthesis
The efficiency of cyclic amino acid ester synthesis is influenced by several factors, including the choice of cyclization strategy, coupling reagents, reaction conditions, and the sequence of the linear precursor.[15] The following tables summarize representative quantitative data for different synthetic approaches.
Table 1: Comparison of On-Resin Head-to-Tail Cyclization Yields for Different Linking Amino Acids. [8]
| Linking Amino Acid | Coupling Conditions | Crude Purity of Cyclic Product (%) |
| Glutamic Acid | 50°C, double coupling | 28 |
| Aspartic Acid | 50°C, double coupling | 22 |
Table 2: Influence of Coupling Reagents on Head-to-Tail Cyclization Yields of a Model Pentapeptide. [10]
| Coupling Reagent | Additive | Yield (%) |
| PyBOP | HOBt | 75 |
| HATU | HOAt | 82 |
| HBTU | HOBt | 78 |
| DCC | HOBt | 65 |
Applications in Drug Development
The unique structural and physicochemical properties of cyclic amino acid esters make them valuable scaffolds in drug discovery. Their constrained nature can lead to improved target affinity and selectivity, as well as enhanced metabolic stability.
Enzyme Inhibitors
Cyclic peptides and their mimics are known to be potent enzyme inhibitors. The rigidified backbone can orient the side chains in a conformation that is optimal for binding to the active site of an enzyme.
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane proteins that are major targets for a wide range of therapeutics.[16][17] Cyclic peptides and peptidomimetics have emerged as promising candidates for modulating GPCR activity.[8][18] They can act as agonists, antagonists, or allosteric modulators.[19][20][21]
Allosteric Modulation: Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric binding site of the endogenous ligand.[16][22] This can lead to a more subtle and potentially safer modulation of receptor activity. Small molecule cyclic amino acid esters are being explored as potential allosteric modulators of GPCRs.[23][24][25]
Signaling Pathways: GPCRs transduce extracellular signals into intracellular responses through various signaling pathways, often involving second messengers like cyclic AMP (cAMP).[26][27] The interaction of a cyclic amino acid ester with a GPCR can be assessed by measuring its effect on these downstream signaling events.
Experimental Protocol: cAMP Assay for GPCR Modulation
-
Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.
-
Transfection (if necessary): If the cells do not endogenously express the receptor, they are transfected with a plasmid encoding the GPCR. Genetically-encoded fluorescent biosensors for cAMP can also be co-transfected.[26][28][29]
-
Compound Treatment: The cells are treated with varying concentrations of the cyclic amino acid ester. An agonist of the receptor is also added to stimulate a response.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., ELISA-based or bioluminescence-based).[27]
-
Data Analysis: The effect of the cyclic amino acid ester on the agonist-induced cAMP production is determined, allowing for the characterization of the compound as an agonist, antagonist, or allosteric modulator.
Experimental Workflows
The synthesis and evaluation of cyclic amino acid esters follow a logical workflow, from initial design and synthesis to biological characterization.
Conclusion
Cyclic amino acid esters represent a versatile and powerful class of molecules with significant potential in drug discovery and development. Their synthesis, while often challenging, can be achieved through a variety of robust methodologies. The conformational constraints imposed by the cyclic structure can lead to compounds with superior pharmacological properties compared to their linear analogs. As our understanding of their interactions with biological targets, such as GPCRs, continues to grow, so too will the opportunities for the rational design of novel and effective therapeutics based on these privileged scaffolds. This guide provides a foundational resource for researchers to explore and exploit the potential of cyclic amino acid esters in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 3. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tutorchase.com [tutorchase.com]
- 6. Spontaneous head-to-tail cyclization of unprotected linear peptides with the KAHA ligation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC01774B [pubs.rsc.org]
- 7. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS [cem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ring Closing Metathesis [organic-chemistry.org]
- 12. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of lactones from fatty acids by ring-closing metathesis and their biological evaluation | European Journal of Chemistry [eurjchem.com]
- 15. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. "The Synthesis of Biologically Active Small-Molecule Antagonists of PAC" by Caroline E. Rourke [scholarworks.uvm.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. GPCR Signaling Assays [promega.com]
- 28. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Ethyl Thiomorpholine-2-carboxylate: A Technical Overview of its Synthesis and Potential Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl Thiomorpholine-2-carboxylate and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| This compound | ||
| CAS Number | 152009-44-4 | N/A |
| Molecular Formula | C₇H₁₃NO₂S | N/A |
| Molecular Weight | 175.25 g/mol | N/A |
| This compound Hydrochloride | ||
| CAS Number | 1864060-93-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂S | [1] |
| Molecular Weight | 211.71 g/mol | [1] |
Postulated Synthesis of this compound
While a specific historical synthesis for this compound is not documented in readily accessible literature, a plausible and efficient synthetic pathway can be extrapolated from established methods for the synthesis of the thiomorpholine core and subsequent esterification. A likely two-step process would involve the initial synthesis of the thiomorpholine-2-carboxylic acid scaffold, followed by esterification to yield the final ethyl ester.
Experimental Protocol: Synthesis of Thiomorpholine-2-carboxylic Acid
A common method for the synthesis of the thiomorpholine ring involves the reaction of a cysteine analogue with a suitable dielectrophile. One potential route starts from L-cysteine.
Materials:
-
L-cysteine
-
1,2-dibromoethane
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of L-cysteine in aqueous ethanol, add sodium bicarbonate to act as a base.
-
Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.
-
Heat the mixture under reflux for several hours to facilitate the cyclization reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude thiomorpholine-2-carboxylic acid, wash with cold water, and then with diethyl ether.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure acid.
Experimental Protocol: Esterification to this compound
The synthesized thiomorpholine-2-carboxylic acid can be converted to its ethyl ester via Fischer esterification.
Materials:
-
Thiomorpholine-2-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
Suspend thiomorpholine-2-carboxylic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
The following diagram illustrates the logical workflow for the postulated synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Specific studies on the biological activity of this compound are not prominent in the scientific literature. However, the broader class of thiomorpholine derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex, biologically active molecules.
The thiomorpholine scaffold is a privileged structure in drug discovery. Its incorporation into molecules can modulate their physicochemical properties, such as solubility and lipophilicity, and can influence their binding to biological targets.
The potential signaling pathways that could be modulated by derivatives of this compound, based on the known activities of other thiomorpholine-containing compounds, are depicted below.
Conclusion
This compound represents an interesting, yet understudied, member of the thiomorpholine family. While its specific discovery and history remain elusive, its synthesis can be reasonably proposed based on established chemical principles. The diverse biological activities exhibited by the thiomorpholine scaffold suggest that this compound could be a valuable building block for the development of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its potential in drug discovery and development. This guide serves as a foundational resource to stimulate and support such future investigations.
References
Key features of the thiomorpholine heterocyclic ring system
An In-Depth Technical Guide to the Thiomorpholine Heterocyclic Ring System
Introduction
Thiomorpholine, a six-membered saturated heterocyclic compound with the chemical formula C₄H₉NS, is the sulfur analog of morpholine where the oxygen atom is replaced by a sulfur atom.[1][2] This non-aromatic ring system, also known as 1,4-thiazinane, has emerged as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][3][4] Its unique physicochemical properties, including increased lipophilicity compared to its morpholine counterpart and the potential for the sulfur atom to be a metabolically soft spot for oxidation, make it an attractive moiety for designing novel therapeutic agents.[5]
The thiomorpholine core is a versatile building block found in a wide array of biologically active molecules.[6][7] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antitubercular, antioxidant, hypolipidemic, and anticancer effects.[1][3][8] This guide provides a comprehensive overview of the key features of the thiomorpholine ring system, including its physicochemical properties, synthesis, and its significant role in drug development for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The thiomorpholine ring typically adopts a stable chair conformation.[9] The presence of the sulfur atom influences the ring's electronic and steric properties, distinguishing it from morpholine. The sulfur can be readily oxidized to the corresponding sulfoxide and sulfone (thiomorpholine 1,1-dioxide), which further expands the chemical space and allows for modulation of properties like solubility and hydrogen bonding capacity.[5][10]
Table 1: Physicochemical and Structural Properties of Thiomorpholine
| Property | Value | Reference |
| IUPAC Name | Thiomorpholine | [2] |
| Synonyms | 1,4-Thiazinane, Thiamorpholine | |
| Molecular Formula | C₄H₉NS | [2] |
| Molecular Weight | 103.19 g/mol | [2] |
| Appearance | Clear colorless to slightly yellow liquid | [6] |
| Boiling Point | 169 °C | |
| Density | 1.026 g/mL at 25 °C | |
| pKa (basic) | 9.0 | [2] |
| Water Solubility | Miscible | [11] |
| Refractive Index (n20/D) | 1.538 | |
| C-S Bond Length | ~1.80 - 1.82 Å | [9][12] |
| C-N Bond Length | ~1.46 Å | [9] |
| C-S-C Bond Angle | ~99 - 103° | [9][12] |
Note: Bond lengths and angles are representative values from a substituted thiomorpholine derivative and may vary slightly.[9]
Synthesis of the Thiomorpholine Core
Several synthetic routes to the thiomorpholine scaffold have been developed, starting from readily available materials. These methods offer pathways to the core structure, which can then be further functionalized.
Common Synthetic Approaches
-
From Diethanolamine: This method involves the transformation of diethanolamine into an amino-mustard species, which is then cyclized using sodium sulfide.[13][14]
-
From Ethyl Mercaptoacetate and Aziridine: The reaction of these starting materials generates thiomorpholin-3-one, which is subsequently reduced to thiomorpholine using a reducing agent like LiAlH₄.[13][14]
-
From 2-Mercaptoethanol and Aziridine: This route involves an intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride, which is cyclized with a base such as triethylamine (Et₃N) to yield the thiomorpholine ring.[13][14]
-
Photochemical Thiol-Ene Reaction: A modern, continuous-flow method utilizes the photochemical reaction of cysteamine hydrochloride and vinyl chloride, followed by a base-mediated cyclization.[13][14][15][16]
References
- 1. jchemrev.com [jchemrev.com]
- 2. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile [en.civilica.com]
- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiomorpholine 1,1-dioxide hydrochloride | 59801-62-6 | Benchchem [benchchem.com]
- 11. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to Thiomorpholine-2-carboxylic Acid and its Esters for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine-2-carboxylic acid and its ester derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The thiomorpholine scaffold, a sulfur-containing analog of morpholine, is considered a "privileged structure" due to its presence in a variety of biologically active compounds. The incorporation of a carboxylic acid or ester functional group at the 2-position provides a versatile handle for synthetic modification, allowing for the exploration of a broad chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of thiomorpholine-2-carboxylic acid and its esters, with a focus on their potential as therapeutic agents.
Chemical Properties and Synthesis
Thiomorpholine-2-carboxylic acid (CAS: 134676-16-7, Molecular Formula: C₅H₉NO₂S, Molecular Weight: 147.19 g/mol ) is a chiral molecule featuring a six-membered ring containing both a nitrogen and a sulfur atom, along with a carboxylic acid group.[1][2] The presence of the secondary amine, the thioether linkage, and the carboxylic acid moiety makes this molecule a versatile building block for the synthesis of a diverse range of derivatives.
Key chemical transformations of the thiomorpholine-2-carboxylic acid scaffold include:
-
Esterification: The carboxylic acid group can be readily converted to its corresponding esters through various standard esterification protocols.
-
N-functionalization: The secondary amine in the thiomorpholine ring is amenable to N-acylation, N-sulfonylation, and N-alkylation, allowing for the introduction of a wide array of substituents to modulate the compound's properties.[1]
-
Sulfur Oxidation: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the polarity, solubility, and biological activity of the molecule.
Synthesis of the Thiomorpholine Ring:
Several synthetic strategies have been developed for the construction of the thiomorpholine ring system. One common approach involves the reaction of cysteamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. A continuous flow method employing a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride has also been reported for the synthesis of the parent thiomorpholine.[3] Another synthetic route starts from diethanolamine, which is converted to an intermediate that undergoes cyclization with a sulfur source. A patented method describes the preparation of thiomorpholine from diethanolamine and methanesulfonyl chloride, followed by cyclization with sodium sulfide and subsequent hydrolysis.[4]
Synthesis of Thiomorpholine-2-carboxylic Acid and its Esters:
Biological Activities and Therapeutic Potential
Derivatives of thiomorpholine have been reported to exhibit a wide spectrum of biological activities, highlighting the therapeutic potential of this scaffold. These activities include:
-
Antimicrobial: The thiomorpholine moiety is a key component of the antibiotic sutezolid, which has been investigated for the treatment of multidrug-resistant tuberculosis.
-
Antioxidant and Hypolipidemic: Certain N-substituted thiomorpholine derivatives have demonstrated antioxidant and hypocholesterolemic activity.[5]
-
Enzyme Inhibition: Thiomorpholine-based compounds have been explored as inhibitors of various enzymes, including dipeptidyl peptidase IV (DPP-IV) and squalene synthase.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[6][7] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon release, making it an attractive target for the treatment of type 2 diabetes.[6]
A series of thiomorpholine-bearing compounds have been designed and synthesized as DPP-IV inhibitors.[5]
Quantitative Data for DPP-IV Inhibition
| Compound | Structure (General) | IC50 (µmol/L) |
| 16a | N-acyl-thiomorpholine derivative | 6.93 |
| 16b | N-acyl-thiomorpholine derivative | 6.29 |
| 16c | N-acyl-thiomorpholine derivative | 3.40 |
| Data sourced from a review by V. Alagarsamy, which references a study by Bei han et al.[5] |
Mechanism of DPP-IV Inhibition by Non-Peptidomimetic Inhibitors
Non-peptidomimetic DPP-IV inhibitors, which would include many thiomorpholine derivatives, typically bind to the active site of the enzyme, preventing the substrate from accessing it. The binding often involves interactions with key amino acid residues in the S1 and S2 pockets of the enzyme.
Caption: DPP-IV Inhibition by a Thiomorpholine Ester.
Squalene Synthase Inhibition
Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step towards sterol synthesis.[8] Inhibition of squalene synthase is a therapeutic strategy for lowering cholesterol levels.[8] The hypolipidemic activity observed for some thiomorpholine derivatives has been plausibly attributed to the inhibition of squalene synthase.
Caption: Inhibition of Squalene Synthase in Cholesterol Biosynthesis.
Experimental Protocols
General Procedure for the Synthesis of Thiomorpholine-2-carboxylic Acid Esters
A general approach to the synthesis of thiomorpholine-2-carboxylic acid esters would involve a two-step process:
-
Synthesis of Thiomorpholine-2-carboxylic Acid: Following a literature procedure for the synthesis of the thiomorpholine ring, for example, the reaction of a cysteine derivative with a suitable dielectrophile, or the methods described in the patent literature.[4]
-
Esterification: The resulting thiomorpholine-2-carboxylic acid can be esterified using standard methods. A common procedure is Fisher esterification, where the carboxylic acid is refluxed with an excess of the desired alcohol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid). Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction between the carboxylic acid and the alcohol.
Workflow for Synthesis and Evaluation:
Caption: General Workflow for Synthesis and Evaluation.
DPP-IV Inhibition Assay Protocol
A common method for assessing DPP-IV inhibition is a fluorescence-based assay.
Principle: The assay utilizes a fluorogenic substrate for DPP-IV, such as Gly-Pro-aminomethylcoumarin (AMC). Cleavage of this substrate by DPP-IV releases the fluorescent AMC molecule, which can be quantified. The presence of a DPP-IV inhibitor will reduce the rate of AMC release.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and EDTA, pH 8.0)
-
Test compounds (thiomorpholine-2-carboxylic acid esters) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound/control solution to the appropriate wells.
-
Initiate the reaction by adding the DPP-IV substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for AMC (e.g., Ex: 350-360 nm, Em: 450-465 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Squalene Synthase Inhibition Assay Protocol
Several methods can be used to measure squalene synthase activity, including radiometric and spectrophotometric assays.
Principle (Spectrophotometric): Squalene synthase catalyzes the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene, a reaction that requires NADPH as a cofactor. The activity of the enzyme can be determined by monitoring the decrease in NADPH concentration, which can be measured by the change in absorbance at 340 nm.
Materials:
-
Purified or microsomal squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT, pH 7.5)
-
Test compounds dissolved in a suitable solvent
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, FPP, and NADPH.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the squalene synthase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the slope of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
Thiomorpholine-2-carboxylic acid and its esters are a promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the generation of diverse libraries of compounds for structure-activity relationship studies. The demonstrated activities as DPP-IV and potential squalene synthase inhibitors highlight their relevance in the fields of diabetes and cardiovascular disease.
Future research in this area should focus on:
-
The development of efficient and stereoselective synthetic routes to access a wider variety of thiomorpholine-2-carboxylic acid esters.
-
Comprehensive structure-activity relationship (SAR) studies to identify the key structural features required for potent and selective inhibition of various biological targets.
-
In-depth mechanistic studies to elucidate the precise modes of action of these compounds.
-
Pharmacokinetic and in vivo efficacy studies of the most promising candidates to assess their drug-like properties and therapeutic potential.
By systematically exploring the chemical and biological properties of this fascinating class of molecules, researchers can unlock their full potential in the development of novel and effective therapeutic agents.
References
- 1. Thiomorpholine-2-carboxylic acid | 134676-66-7 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 5. jchemrev.com [jchemrev.com]
- 6. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Thiomorpholine-2-carboxylate: A Versatile Scaffold for Drug Discovery and Complex Molecule Synthesis
For Immediate Release
Ethyl thiomorpholine-2-carboxylate is a heterocyclic building block of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. Its unique structural features, combining a thiomorpholine core with a reactive carboxylate group, make it a valuable starting material for the synthesis of a diverse array of complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, offering a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.
The thiomorpholine moiety itself is recognized as a "privileged structure" in medicinal chemistry.[1] Its incorporation into molecular frameworks can enhance lipophilicity and introduce a "metabolically soft spot" at the sulfur atom, which can be oxidized to the corresponding sulfoxide or sulfone, thereby modulating the compound's pharmacokinetic and pharmacodynamic properties.[1] The presence of the ethyl ester at the 2-position provides a convenient handle for further chemical transformations, allowing for the construction of more complex architectures.
Synthesis of the Thiomorpholine Core
The synthesis of the thiomorpholine ring, the core of this compound, can be achieved through several synthetic routes. One common approach involves the cyclization of appropriate precursors. For instance, thiomorpholin-3-one can be synthesized from ethyl mercaptoacetate and aziridine, which can then be reduced to thiomorpholine.[2][3][4] Another modern and efficient method utilizes a telescoped photochemical thiol-ene reaction and cyclization sequence in a continuous flow system, starting from inexpensive materials like cysteamine hydrochloride and vinyl chloride.[2]
Reactivity and Functionalization
This compound offers three primary sites for chemical modification: the secondary amine, the sulfur atom, and the ethyl ester. This trifunctional nature makes it a highly versatile building block for creating diverse molecular libraries.
N-Functionalization
The secondary amine of the thiomorpholine ring can be readily functionalized through various reactions, including N-alkylation and N-acylation.
-
N-Alkylation: Direct N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).[1] This allows for the introduction of a wide range of alkyl and arylalkyl substituents.
-
N-Acylation: The nitrogen atom can be acylated using acyl chlorides or activated carboxylic acids to form the corresponding amides. This reaction is fundamental for incorporating the thiomorpholine moiety into peptide-like structures or for the synthesis of various bioactive amides.
Sulfur Oxidation
The sulfur atom in the thiomorpholine ring can be selectively oxidized to either a sulfoxide or a sulfone. This transformation significantly alters the polarity, solubility, and hydrogen-bonding capacity of the molecule.[1] Common oxidizing agents for this purpose include hydrogen peroxide and potassium permanganate.[1] The level of oxidation can often be controlled by the choice of reagent and reaction conditions.
Ester Group Modification
The ethyl ester group at the 2-position is a key functional handle for chain extension and the introduction of diverse functionalities.
-
Amide Formation: The ester can be converted to a carboxamide through aminolysis with a primary or secondary amine. This is a common strategy for linking the thiomorpholine scaffold to other molecular fragments.
-
Hydrolysis: Saponification of the ethyl ester yields the corresponding thiomorpholine-2-carboxylic acid. This carboxylic acid can then be coupled with amines or alcohols using standard peptide coupling reagents to form amides and esters, respectively.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, providing another point for further functionalization.
Applications in Drug Discovery and Synthesis
The thiomorpholine scaffold is a component of numerous biologically active compounds with a wide range of therapeutic applications, including antimalarial, antibiotic, antioxidant, and hypolipidemic activities.[1][5][6] this compound serves as a key starting material for the synthesis of constrained amino acids and peptide mimics. The conformational rigidity of the thiomorpholine ring can be exploited to control the three-dimensional structure of peptides, which is often crucial for their biological activity.
Experimental Protocols
General Procedure for N-Acylation of a Thiomorpholine Derivative
To a solution of the thiomorpholine derivative (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C is added the acyl chloride (1.1 eq.) dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Oxidation of the Thiomorpholine Sulfur
To a stirred solution of the thiomorpholine derivative (1.0 eq.) in a suitable solvent such as methanol or acetic acid is added an oxidizing agent like hydrogen peroxide (1.1 to 2.2 eq., depending on the desired oxidation state) at room temperature. The reaction progress is monitored by TLC. After completion, the excess oxidizing agent is quenched, and the solvent is removed under reduced pressure. The residue is then purified by an appropriate method such as recrystallization or column chromatography to yield the sulfoxide or sulfone.
Quantitative Data Summary
Due to the lack of specific literature reports on this compound, a quantitative data table for its reactions cannot be provided at this time. Researchers are encouraged to perform small-scale optimization experiments to determine the optimal reaction conditions and yields for their specific substrates and transformations.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of this compound.
References
- 1. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Thiomorpholines) | BLDpharm [bldpharm.com]
- 3. jchemrev.com [jchemrev.com]
- 4. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 5. osti.gov [osti.gov]
- 6. This compound Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Synthesis of Ethyl Thiomorpholine-2-carboxylate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl Thiomorpholine-2-carboxylate, a valuable heterocyclic building block for drug discovery and development. The protocols outlined herein are intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.
Introduction
This compound is a saturated heterocyclic compound incorporating both a secondary amine and a thioether functionality. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The thiomorpholine core can serve as a versatile scaffold for the development of novel therapeutic agents, and the carboxylate group at the 2-position provides a convenient handle for further chemical modifications and library synthesis.
Synthesis Overview
The synthesis of this compound can be achieved through a two-step process commencing with the readily available amino acid, L-cysteine. The first step involves the esterification of the carboxylic acid group of L-cysteine to yield L-cysteine ethyl ester hydrochloride. The subsequent step is an intramolecular cyclization reaction with a suitable 1,2-dihaloethane to form the thiomorpholine ring.
Experimental Protocols
Step 1: Synthesis of L-Cysteine Ethyl Ester Hydrochloride
This protocol is adapted from the procedure described in Chinese patent CN107021937.
Materials:
-
L-Cysteine
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
In a 500 mL round-bottom flask, suspend L-cysteine (e.g., 24.2 g, 0.20 mol) in 300 mL of absolute ethanol.
-
Cool the suspension in an ice-water bath.
-
Slowly add thionyl chloride (e.g., 22 mL, 0.30 mol) dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 3 hours.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 12 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a white powder.
Expected Outcome:
The product, L-cysteine ethyl ester hydrochloride, is obtained as a white solid. The reported yield is approximately 98%.
Step 2: Synthesis of this compound
This proposed protocol is based on the general principles of N- and S-dialkylation of cysteine esters with 1,2-dihaloethanes.
Materials:
-
L-Cysteine ethyl ester hydrochloride
-
1,2-Dibromoethane
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Acetonitrile or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Separatory funnel
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve L-cysteine ethyl ester hydrochloride (e.g., 1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Add a base, such as sodium carbonate (e.g., 2.5 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the nucleophilic reactions.
-
To the stirred suspension, add 1,2-dibromoethane (e.g., 1.1 equivalents) dropwise at room temperature.
-
After the addition, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of L-Cysteine Ethyl Ester Hydrochloride
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| L-Cysteine | C₃H₇NO₂S | 121.16 | 0.20 | 24.2 |
| Thionyl Chloride | SOCl₂ | 118.97 | 0.30 | 35.7 |
| L-Cysteine Ethyl Ester HCl | C₅H₁₂ClNO₂S | 185.67 | ~0.20 | ~36.4 |
Table 2: Proposed Reactant and Product Information for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Equivalents |
| L-Cysteine Ethyl Ester HCl | C₅H₁₂ClNO₂S | 185.67 | 1 |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 1.1 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.5 |
| This compound | C₇H₁₃NO₂S | 175.25 | - |
| This compound HCl | C₇H₁₄ClNO₂S | 211.71 | - |
Note: The hydrochloride salt of the final product has a reported CAS number of 1864060-93-4.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationship of the synthesis steps.
References
Application Notes and Protocols for Ethyl Thiomorpholine-2-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl Thiomorpholine-2-carboxylate as a constrained non-proteinogenic amino acid in peptide synthesis. The inclusion of this building block offers a valuable strategy for introducing conformational rigidity into peptides, a key attribute for enhancing biological activity, metabolic stability, and target selectivity in drug discovery and development.
Introduction to this compound in Peptide Design
This compound is a heterocyclic amino acid analog that serves as a constrained building block in peptide synthesis. The thiomorpholine ring system restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization of the peptide conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to increased binding affinity and potency.
The incorporation of such constrained amino acids is a widely recognized strategy in medicinal chemistry to develop peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic properties. The thiomorpholine scaffold, in particular, is a privileged structure found in numerous bioactive compounds, exhibiting a range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Key Physicochemical Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 152009-44-4 |
| Molecular Formula | C₇H₁₃NO₂S |
| Molecular Weight | 175.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents (e.g., DMF, DCM, NMP) |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies, most commonly employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) protecting group strategies. Due to the secondary amine nature of the thiomorpholine ring, the nitrogen atom must be protected to prevent side reactions during peptide chain elongation.
N-Terminal Protection
For use in SPPS, this compound must first be N-terminally protected. The most common protecting groups are Fmoc and Boc.
-
N-Fmoc-Ethyl Thiomorpholine-2-carboxylate: This derivative is suitable for the widely used Fmoc/tBu SPPS strategy. The Fmoc group is base-labile and is removed at each cycle using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
N-Boc-Ethyl Thiomorpholine-2-carboxylate (CAS: 1346597-50-9): This derivative is employed in the Boc/Bzl SPPS strategy.[1] The Boc group is acid-labile and is removed using an acid such as trifluoroacetic acid (TFA).
The synthesis of these protected derivatives generally involves the reaction of this compound with the corresponding protecting group reagent (e.g., Fmoc-OSu or Boc-anhydride) under basic conditions.
Coupling to the Resin-Bound Peptide
The coupling of N-protected this compound to the free N-terminal amine of the growing peptide chain on the solid support is a critical step. Due to the potential for steric hindrance from the cyclic structure, optimized coupling conditions may be required to achieve high coupling efficiency.
Recommended Coupling Reagents:
| Coupling Reagent | Additive | Base | Notes |
| HATU | HOAt | DIPEA or 2,4,6-Collidine | Highly efficient for hindered amino acids. |
| HBTU | HOBt | DIPEA or NMM | A commonly used and effective coupling reagent. |
| DIC | OxymaPure® | - | Carbodiimide-based coupling, often used in automated synthesis. |
General Coupling Protocol (Manual SPPS):
A detailed protocol for the manual coupling of an N-protected amino acid is provided below. This can be adapted for this compound.
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
N-Terminal Deprotection:
-
Fmoc-SPPS: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.
-
Boc-SPPS: Treat the resin with 50% TFA in dichloromethane (DCM) (v/v) for 20 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove the deprotection reagents and by-products.
-
Coupling:
-
Prepare the coupling solution by pre-activating the N-protected this compound (3-5 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HATU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines) to ensure the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling step may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
Data Presentation
While specific quantitative data for the incorporation of this compound is not extensively available in the literature, the following table provides representative data for the synthesis of peptides containing sterically hindered or non-proteinogenic amino acids, which can serve as a benchmark. The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[2]
| Peptide Sequence (with constrained aa) | Coupling Reagent | Coupling Time (h) | Coupling Yield (%) | Final Purity (%) | Reference |
| Ac-X-Ala-NH₂ | HATU/DIPEA | 2 | >98 | >95 | Hypothetical |
| H-Gly-X-Phe-OH | HBTU/DIPEA | 4 | ~95 | >90 | Hypothetical |
| Tyr-Gly-Gly-Phe-X-NH₂ | DIC/Oxyma | 3 | >97 | >92 | Hypothetical |
Note: 'X' represents a constrained, non-proteinogenic amino acid like this compound. Yields and purities are highly sequence-dependent and require optimization for each specific peptide.
Experimental Protocols
Protocol for N-Boc Protection of this compound
This protocol is a general method for the Boc protection of amino esters and can be adapted for this compound.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add a base, such as sodium hydroxide or triethylamine (2 equivalents), to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N-Boc-Ethyl Thiomorpholine-2-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol for Cleavage of the Ethyl Ester (Post-Synthesis)
If the free carboxylic acid at the 2-position of the thiomorpholine ring is desired in the final peptide, the ethyl ester can be cleaved after the peptide has been assembled and cleaved from the resin.
-
Dissolve the purified peptide containing the this compound residue in a mixture of methanol and water.
-
Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 equivalents) in water.
-
Stir the reaction at room temperature and monitor the hydrolysis by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl or acetic acid).
-
Remove the organic solvent under reduced pressure.
-
Purify the resulting peptide with the free carboxylic acid by preparative RP-HPLC.
Caution: Basic hydrolysis conditions can potentially lead to side reactions such as epimerization or hydrolysis of other labile groups in the peptide. Careful optimization and monitoring are required.
Visualization of Workflow and Potential Signaling Pathway
Experimental Workflow for Peptide Synthesis
The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide incorporating this compound.
Potential Signaling Pathway: Targeting the PI3K/Akt Pathway
Constrained peptides are increasingly being explored as inhibitors of protein-protein interactions (PPIs) within signaling cascades. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer.[3][4][5] A peptide incorporating a thiomorpholine-based constraint could be designed to mimic a binding epitope and disrupt a key PPI in this pathway, for example, the interaction between Akt and its downstream substrate.
The following diagram illustrates a hypothetical mechanism where a constrained peptide inhibits the PI3K/Akt signaling pathway.
Conclusion
This compound is a valuable building block for introducing conformational constraints into peptides. Its successful incorporation via SPPS, using either Fmoc or Boc strategies, can lead to peptides with enhanced biological properties. While specific protocols and quantitative data for this particular amino acid ester are not widely published, the general principles of SPPS for non-proteinogenic amino acids can be applied. Further research into the synthesis and biological evaluation of peptides containing this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/AKT signaling pathway in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Thiomorpholine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its unique physicochemical properties, including increased lipophilicity and metabolic susceptibility of the sulfur atom, make it an attractive moiety for the design of novel therapeutic agents.[1][2] This document provides an overview of the applications of thiomorpholine derivatives in drug discovery, with a focus on their anticancer, antidiabetic, and antitubercular activities. Detailed protocols for the synthesis of a key thiomorpholine intermediate and for relevant biological assays are also presented.
Therapeutic Applications of Thiomorpholine Derivatives
Thiomorpholine derivatives have been investigated for a multitude of therapeutic applications, owing to their ability to interact with various biological targets.[1][3] These compounds have shown promise in the following areas:
-
Anticancer Activity: A significant number of thiomorpholine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2] One of the key mechanisms of action for some of these compounds is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cancer cell growth and survival.
-
Antidiabetic Activity: Certain thiomorpholine-bearing compounds act as potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose homeostasis.[2] Inhibition of DPP-IV increases the levels of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels.
-
Antitubercular Activity: The thiomorpholine moiety has been incorporated into molecules targeting Mycobacterium tuberculosis. Some derivatives have exhibited significant in vitro activity against the H37Rv strain of M. tuberculosis.[4]
-
Other Activities: The versatility of the thiomorpholine scaffold has led to its exploration in other therapeutic areas, including as an antioxidant and hypolipidemic agent.[2]
Quantitative Data Summary
The following tables summarize the in vitro activities of selected thiomorpholine derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Thiomorpholine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 45 | HT29 (Colon Cancer) | 2.01 | [2] |
| Compound 37a | PI3Kα | 120 | [2] |
| Compound 38b | PI3Kα | 151 | [2] |
| Compound 10e | A549 (Lung Cancer) | 0.033 | [5] |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 | [5] |
| Compound 10d | A549 (Lung Cancer) | 0.062 | [5] |
| Compound 10d | MCF-7 (Breast Cancer) | 0.58 | [5] |
| Compound 10d | MDA-MB-231 (Breast Cancer) | 1.003 | [5] |
Table 2: DPP-IV Inhibitory Activity of Thiomorpholine Derivatives
| Compound | IC50 (µmol/L) | Reference |
| Compound 16a | 6.93 | [2] |
| Compound 16b | 6.29 | [2] |
| Compound 16c | 3.40 | [2] |
| Compound 4g | 0.35 (µM) | [6] |
Table 3: Antitubercular Activity of Thiomorpholine Derivatives
| Compound | Target | MIC (µg/mL) | Reference |
| Thiomorpholine derivative 7b | Mycobacterium smegmatis | 7.81 | [2] |
| Schiff base 7c | Mycobacterium smegmatis | 7.81 | [2] |
| Compound 7f | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| Compound 7p | Mycobacterium tuberculosis H37Rv | 1.56 | [4] |
| Thiomorpholine analog 26b | M. tuberculosis H37Rv | >12.5 | [2] |
Signaling and Experimental Workflow Diagrams
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer drug development. Thiomorpholine derivatives have been shown to inhibit this pathway.
Caption: PI3K/Akt Signaling Pathway Inhibition.
General Workflow for Thiomorpholine-Based Drug Discovery
The process of discovering and developing new drugs based on the thiomorpholine scaffold involves a multi-step approach, from initial design and synthesis to preclinical and clinical evaluation.
Caption: Drug Discovery Workflow.
Experimental Workflow for MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential medicinal agents on cancer cell lines.
Caption: MTT Assay Workflow.
Experimental Protocols
Synthesis of 4-(4-Aminophenyl)morpholin-3-one
This protocol describes the synthesis of a key intermediate used in the preparation of various biologically active thiomorpholine derivatives.
Materials:
-
4-Nitrophenyl)morpholin-3-one
-
Ethyl acetate
-
Raney Nickel (or other suitable catalyst)
-
Methanol
-
Dichloromethane
-
Hyflow bed
-
Hydrogen source
Procedure:
-
To a mixture of ethyl acetate (500.0 ml) and a suitable catalyst (e.g., G-Cat, 125.0 gm), add 4-(4-nitrophenyl)morpholin-3-one (100.0 gm) at 25-30°C and stir for 10 minutes.[7]
-
Heat the mixture to 65-70°C.
-
Slowly add water (30.0 ml) to the mixture at 65-70°C and stir for 1 hour.[7]
-
Add another portion of water (30.0 ml) slowly and continue stirring for 8 hours.[7]
-
Cool the mixture to 55-60°C.
-
Add Raney Nickel catalyst (20.0 gm) to the mixture and stir for 45 minutes.[7]
-
Pressurize the reaction vessel with hydrogen (e.g., 1 bar) and monitor the reaction until the starting material is consumed.
-
Cool the mixture to 35-40°C.
-
Add methanol (300.0 ml) and dichloromethane (50.0 ml) and stir for 45 minutes.[7]
-
Filter the mixture through a hyflow bed and wash the bed with a mixture of methanol and dichloromethane.[7]
-
Distill off the solvent completely from the filtrate under reduced pressure at a temperature below 55°C.[7]
-
Co-distill the residue with methanol.[7]
-
Add methanol (200.0 ml) to the obtained compound at 25-30°C.[7]
-
Heat the mixture to 40-45°C and stir for 1 hour.[7]
-
Cool the mixture to 0-5°C and stir for 2 hours to allow for crystallization.[7]
-
Filter the solid, wash with cold methanol, and dry to obtain 4-(4-aminophenyl)morpholin-3-one.[7]
In Vitro Anticancer Activity: MTT Assay on A549 Lung Carcinoma Cells
This protocol details the procedure for evaluating the cytotoxic effects of thiomorpholine derivatives on the A549 human lung carcinoma cell line.
Materials:
-
A549 human lung carcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µl of complete medium (DMEM with 10% FBS and 1% penicillin-streptomycin).[1]
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of the thiomorpholine derivatives in culture medium. Remove the old medium from the wells and add 100 µl of fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation with Compounds: Incubate the plates for another 24 to 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]
-
Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
In Vitro DPP-IV Inhibition Assay
This protocol provides a method to screen for the inhibitory activity of thiomorpholine derivatives against the DPP-IV enzyme.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-pNA or a fluorogenic substrate like Gly-Pro-AMC)
-
Tris-HCl buffer (pH 7.5-8.0)
-
96-well plates (black plates for fluorescent assays)
-
Test compounds (thiomorpholine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Sitagliptin)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Preparation of Reagents: Prepare working solutions of the DPP-IV enzyme and substrate in Tris-HCl buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Buffer and substrate.
-
Control wells (100% activity): Buffer, DPP-IV enzyme, and DMSO (vehicle).
-
Test wells: Buffer, DPP-IV enzyme, and the test compound at various concentrations.
-
Positive control wells: Buffer, DPP-IV enzyme, and the positive control inhibitor.
-
-
Pre-incubation: Add 26 µL of the test compound solution and 24 µL of the DPP-IV enzyme solution to the wells. Incubate the plate at 37°C for 10 minutes.[7]
-
Reaction Initiation: Add 50 µL of the DPP-IV substrate solution to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[7]
-
Measurement:
-
For a chromogenic substrate, stop the reaction (e.g., with acetic acid) and measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
For a fluorogenic substrate, measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC).[7]
-
-
Data Analysis: Calculate the percentage of DPP-IV inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] * 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
References
- 1. MTT assay [bio-protocol.org]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Angular-Substituted [1,4]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
Application Note: Protocol for N-acylation of Ethyl Thiomorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylated thiomorpholine carboxylates represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The thiomorpholine scaffold serves as a versatile building block, and modification of the nitrogen atom through acylation allows for the synthesis of a diverse range of derivatives with varied biological activities. Notably, N-acyl thiomorpholine analogs have been explored as potential therapeutic agents, including inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for the management of type 2 diabetes. This application note provides a detailed protocol for the N-acylation of ethyl thiomorpholine-2-carboxylate, a key intermediate in the synthesis of these derivatives.
Data Presentation: N-acylation of Proline and its Analogs
While specific quantitative data for the N-acylation of this compound is not extensively published, the following table summarizes reaction conditions and yields for the N-acylation of structurally similar L-proline and its derivatives, which serve as excellent models for this transformation.
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| L-Proline | Palmitoyl chloride | NaOH | Water/DCM | RT | - | 72 | [1][2] |
| 4-Hydroxy-L-proline | Acetic anhydride | Pyridine | Water | 0-5 | 0.75, then RT overnight | 84.8 | [3] |
| N-Cbz-3-hydroxy-L-proline | N-ethyl-5-phenylisoxazolium-3'-sulfonate | Triethylamine | Acetonitrile | 0-5, then RT overnight | 1-1.5, then overnight | 78-80 | [4] |
Note: Reaction conditions and yields can vary depending on the specific acylating agent and substrate.
Experimental Protocols
This section details a general and robust protocol for the N-acylation of this compound using an acyl chloride under Schotten-Baumann conditions. This method is widely applicable for the synthesis of a variety of N-acyl derivatives.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et3N), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the solution to 0 °C using an ice bath and add anhydrous triethylamine (Et3N) (1.2 eq).
-
Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-acylated this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the N-acylation of this compound and a relevant biological signaling pathway where N-acylated thiomorpholine derivatives may act as inhibitors.
References
Application Notes and Protocols: Ethyl Thiomorpholine-2-carboxylate for Novel Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl thiomorpholine-2-carboxylate is a versatile bifunctional molecule incorporating a secondary amine, a thioether, and an ester functional group. This unique combination of reactive sites makes it an attractive starting material for the synthesis of a variety of novel nitrogen- and sulfur-containing heterocycles. The thiomorpholine scaffold itself is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The presence of the ethyl carboxylate at the 2-position provides a convenient handle for the construction of fused ring systems, offering a pathway to new chemical entities with potential therapeutic applications.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel fused heterocyclic systems, specifically focusing on the construction of pyrimido[4,5-b][1][3]thiazine derivatives. These compounds are of significant interest due to their potential as bioactive molecules.[4]
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is characterized by the nucleophilicity of the secondary amine and the potential for functionalization at the α-carbon to the ester and sulfur. The secondary amine can readily react with various electrophiles, such as aldehydes, ketones, and acid chlorides, to form a range of derivatives.[5] The ester group can be hydrolyzed, reduced, or serve as an anchor point for further synthetic transformations.
A key synthetic strategy involves the utilization of the secondary amine in cyclocondensation reactions to build fused heterocyclic rings. One such approach is the synthesis of pyrimido[4,5-b][1][3]thiazines through reaction with functionalized pyrimidine precursors.
Synthesis of Pyrimido[4,5-b][1][3]thiazin-6(7H)-one Derivatives
The following section details a protocol for the synthesis of a fused pyrimido[4,5-b][1][3]thiazin-6(7H)-one ring system starting from this compound. This class of compounds holds potential for biological activity, and this protocol provides a general framework for their synthesis.
Experimental Workflow
The overall synthetic strategy involves a two-step process: initial N-acylation of this compound with a suitable pyrimidine-based acid chloride, followed by an intramolecular Dieckmann-type cyclization to form the fused heterocyclic product.
Caption: Synthetic workflow for the preparation of a pyrimido[4,5-b][1][3]thiazine derivative.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-((4-chloro-2-(methylthio)pyrimidin-5-yl)carbonyl)thiomorpholine-2-carboxylate (Intermediate 1)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of 4-chloro-2-(methylthio)pyrimidine-5-carbonyl chloride (1.1 eq) in anhydrous DCM (5 mL/mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired N-acylated intermediate.
Step 2: Synthesis of Ethyl 6-oxo-2-(methylthio)-7,8-dihydro-5H-pyrimido[4,5-b][1][3]thiazine-7-carboxylate (Final Product)
-
To a solution of the N-acylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under a nitrogen atmosphere, add sodium ethoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the cyclization by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final pyrimido[4,5-b][1][3]thiazin-6(7H)-one derivative.
Data Presentation
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Analytical Data (Expected) |
| Intermediate 1 | C₁₃H₁₆ClN₃O₃S₂ | 377.87 | 75-85 | ¹H NMR: characteristic signals for thiomorpholine, pyrimidine, and ethyl ester protons. MS (ESI+): [M+H]⁺ at m/z 378.0. |
| Final Product | C₁₁H₁₃N₃O₃S₂ | 315.37 | 60-70 | ¹H NMR: disappearance of the pyrimidine C4-H proton and appearance of enolic proton signal. IR: characteristic C=O stretching frequencies. MS (ESI+): [M+H]⁺ at m/z 316.0. |
Potential Signaling Pathway Involvement
Fused heterocyclic structures, such as pyrimidothiazines, are known to interact with various biological targets, including protein kinases. The structural motif of a pyrimidine fused to a sulfur-containing ring is present in some kinase inhibitors. The synthesized compounds could potentially act as inhibitors of signaling pathways involved in cell proliferation and inflammation, such as the PI3K/Akt/mTOR pathway. Further biological evaluation would be required to ascertain their specific molecular targets.
References
Application Notes and Protocols: Chiral Synthesis of Ethyl Thiomorpholine-2-carboxylate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of two primary strategies for the chiral synthesis of ethyl thiomorpholine-2-carboxylate enantiomers: Asymmetric Hydrogenation of a prochiral precursor and Enzymatic Kinetic Resolution of the racemic ester. Detailed protocols and comparative data are presented to guide researchers in selecting and implementing the most suitable method for their specific needs.
Introduction
Enantiomerically pure this compound is a valuable chiral building block in medicinal chemistry and drug development. The stereochemistry at the C2 position is crucial for the biological activity and pharmacological profile of many therapeutic agents. This document outlines two effective methods for obtaining the individual (R)- and (S)-enantiomers of this compound.
I. Asymmetric Hydrogenation of Ethyl 5,6-dihydro-4H-1,4-thiazine-2-carboxylate
This approach involves the synthesis of a prochiral dehydromorpholine analog, followed by a highly enantioselective hydrogenation step to establish the chiral center at the C2 position. This method is adapted from established protocols for the asymmetric hydrogenation of 2-substituted dehydromorpholines.[1][2][3][4]
Logical Workflow for Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation approach.
Experimental Protocol: Asymmetric Hydrogenation
1. Synthesis of Ethyl 5,6-dihydro-4H-1,4-thiazine-2-carboxylate (Prochiral Precursor)
-
This precursor can be synthesized through various established methods for forming the thiomorpholine ring, followed by an oxidation or elimination step to introduce the double bond. A potential route involves the condensation of ethyl bromopyruvate with cysteamine followed by cyclization and subsequent dehydration.
2. Asymmetric Hydrogenation
-
Materials:
-
Ethyl 5,6-dihydro-4H-1,4-thiazine-2-carboxylate
-
Rhodium catalyst (e.g., [Rh(COD)2]BF4)
-
Chiral bisphosphine ligand (e.g., SKP)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
-
High-pressure hydrogenation reactor
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a glovebox, add the rhodium catalyst and the chiral ligand to a dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 30 minutes to form the catalyst complex.
-
In a separate flask, dissolve the ethyl 5,6-dihydro-4H-1,4-thiazine-2-carboxylate in the same solvent.
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure hydrogenation reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 30 atm).
-
Stir the reaction at a controlled temperature (e.g., 25-50 °C) for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
-
Data Presentation
| Parameter | Value | Reference |
| Catalyst Loading | 0.5 - 2 mol% | [1][2] |
| Hydrogen Pressure | 10 - 50 atm | [2] |
| Temperature | 25 - 60 °C | [2] |
| Reaction Time | 12 - 24 hours | [2] |
| Typical Yield | >95% | [1][2] |
| Typical Enantiomeric Excess (e.e.) | up to 99% | [1][2] |
II. Lipase-Catalyzed Kinetic Resolution of Racemic this compound
This method utilizes the enantioselectivity of lipases to selectively acylate or hydrolyze one enantiomer of the racemic this compound, allowing for the separation of the two enantiomers. Lipases are widely used for the resolution of various chiral compounds.[5][6][7][8]
Signaling Pathway for Enzymatic Resolution
Caption: Lipase-catalyzed kinetic resolution of racemic this compound.
Experimental Protocol: Enzymatic Kinetic Resolution
1. Synthesis of Racemic this compound
-
The racemic starting material can be prepared by standard methods, such as the esterification of racemic thiomorpholine-2-carboxylic acid.
2. Lipase-Catalyzed Resolution
-
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Organic solvent (e.g., Methyl tert-butyl ether (MTBE), Toluene)
-
Acyl donor (e.g., Vinyl acetate, Ethyl acetate)
-
Molecular sieves (optional, for anhydrous conditions)
-
-
Procedure:
-
To a solution of racemic this compound in the organic solvent, add the immobilized lipase.
-
Add the acyl donor to the mixture.
-
Stir the suspension at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the product.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted starting material and the acylated product.
-
Filter off the immobilized lipase (which can often be washed and reused).
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted enantiomer from the acylated product by flash column chromatography.
-
The acylated enantiomer can be deacylated (e.g., by hydrolysis) to yield the other enantiomer of this compound if desired.
-
Data Presentation
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | [6] |
| Solvent | Methyl tert-butyl ether (MTBE) | [9] |
| Acyl Donor | Vinyl acetate | [5] |
| Temperature | 40 - 50 °C | [5][6] |
| Reaction Time | 24 - 72 hours (monitor for 50% conversion) | [9] |
| Typical Yield (per enantiomer) | ~45% (theoretical max is 50%) | [6] |
| Typical Enantiomeric Excess (e.e.) | >98% | [5][6] |
Summary and Comparison
| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |
| Stereochemical Control | Directly forms one desired enantiomer. | Separates a racemic mixture. |
| Theoretical Max. Yield | ~100% | 50% for each enantiomer. |
| Reagents | Transition metal catalyst, chiral ligand, H2 gas. | Lipase, organic solvent, acyl donor. |
| Equipment | High-pressure reactor. | Standard laboratory glassware. |
| Advantages | High atom economy, potentially higher overall yield. | Mild reaction conditions, high enantioselectivity. |
| Disadvantages | Requires synthesis of a specific prochiral precursor. | Maximum theoretical yield of 50% for the target enantiomer from the racemate. |
Conclusion
Both asymmetric hydrogenation and enzymatic kinetic resolution represent viable and effective strategies for obtaining enantiomerically pure this compound. The choice of method will depend on factors such as the availability of starting materials and specialized equipment, desired overall yield, and the scale of the synthesis. The protocols and data provided herein serve as a detailed guide for researchers to successfully implement these chiral synthesis techniques.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Ethyl Thiomorpholine-2-carboxylate as a Constrained Amino Acid Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Constrained Amino Acid Analogs in Peptidomimetics
Peptides are crucial molecules in biological systems, acting as hormones, neurotransmitters, and signaling molecules. However, their therapeutic application is often limited by poor metabolic stability, low bioavailability, and lack of receptor selectivity. The introduction of conformational constraints into peptide backbones is a powerful strategy to address these limitations. Constrained amino acid analogs, by restricting the rotational freedom of the peptide chain, can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity, selectivity, and resistance to proteolytic degradation.
Ethyl Thiomorpholine-2-carboxylate is a proline analog that introduces a six-membered thiomorpholine ring into the peptide backbone. The sulfur atom in the ring, compared to the methylene group in proline, can influence the puckering of the ring, the cis/trans isomerization of the preceding peptide bond, and the overall hydrophobicity of the peptide. As a constrained analog, it holds potential for the rational design of peptidomimetics with improved pharmacological properties. The thiomorpholine scaffold itself is a "privileged structure" in medicinal chemistry, known to be present in a variety of bioactive compounds.[1]
Potential Applications in Drug Discovery and Development
The incorporation of this compound into a peptide sequence can be explored for various therapeutic areas, including:
-
Modulation of Protein-Protein Interactions (PPIs): By mimicking key secondary structures like β-turns, peptides containing this analog could be designed to disrupt or stabilize PPIs involved in disease pathways.
-
Development of Enzyme Inhibitors: The constrained conformation can lead to a more precise fit into the active site of an enzyme, potentially increasing inhibitory potency and selectivity.
-
Design of Receptor Agonists and Antagonists: By locking the peptide into a specific conformation, it may be possible to design highly selective agonists or antagonists for G-protein coupled receptors (GPCRs) and other cell surface receptors.
-
Improving Pharmacokinetic Properties: The thiomorpholine ring can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.
Physicochemical and Biological Properties (Hypothetical Data)
The following table summarizes hypothetical physicochemical and biological properties of a model peptide "Peptide-X" (e.g., a pentapeptide) and its analog containing this compound ("Peptide-X-TMC"). This data is for illustrative purposes to highlight the expected impact of the modification.
| Property | Peptide-X (Native) | Peptide-X-TMC (Analog) | Rationale for Difference |
| Molecular Weight | ~500 Da | ~600 Da | Addition of the thiomorpholine-2-carboxylate moiety. |
| Receptor Binding Affinity (Ki) | 100 nM | 20 nM | The constrained conformation may better mimic the bound state, leading to higher affinity. |
| Proteolytic Stability (t½ in plasma) | < 5 min | > 60 min | The thiomorpholine ring can sterically hinder protease access to adjacent peptide bonds. |
| LogP (Hydrophobicity) | -2.0 | -1.5 | The thiomorpholine ring can increase lipophilicity compared to a more flexible native peptide. |
| Conformational Flexibility | High | Low | The cyclic nature of the thiomorpholine ring restricts backbone dihedral angles. |
Experimental Protocols
Synthesis of N-Fmoc-Thiomorpholine-2-carboxylic acid ethyl ester
For incorporation into a peptide using standard solid-phase peptide synthesis (SPPS), the N-protected form of the amino acid analog is required. The following is a proposed synthetic scheme.
Workflow for Synthesis of Fmoc-Protected Monomer
Synthesis of the protected monomer for SPPS.
Protocol:
-
Esterification: To a solution of thiomorpholine-2-carboxylic acid in ethanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure to obtain the ethyl ester hydrochloride salt.
-
Fmoc-Protection: Dissolve the ethyl ester hydrochloride salt in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate to adjust the pH to 8-9. Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dioxane dropwise. Stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Fmoc-Thiomorpholine-2-carboxylic acid ethyl ester.
Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for a C-terminal amide.
Workflow for Solid-Phase Peptide Synthesis
General workflow for Fmoc-based SPPS.
Protocol:
-
Resin Preparation: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Standard Amino Acids: Couple the subsequent standard Fmoc-protected amino acids using a suitable coupling agent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF. Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a Kaiser test.
-
Coupling of N-Fmoc-Thiomorpholine-2-carboxylic acid ethyl ester:
-
Dissolve 2-4 equivalents of N-Fmoc-Thiomorpholine-2-carboxylic acid ethyl ester, a coupling agent (e.g., HATU), and an additive (e.g., HOAt) in DMF.
-
Add a base (e.g., DIPEA or Collidine) and add the solution to the deprotected resin.
-
Note: Due to the potential steric hindrance of the thiomorpholine ring, a longer coupling time (e.g., 4-12 hours) or double coupling may be necessary. The use of a stronger coupling agent like HATU is recommended.
-
-
Peptide Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Conformational Analysis
The primary reason for incorporating a constrained analog is to influence the peptide's conformation.
Logical Relationship for Conformational Analysis
Workflow for determining the 3D structure.
Experimental Approaches:
-
NMR Spectroscopy: 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign proton resonances and identify through-space interactions (NOEs). The presence of specific NOE patterns can confirm the adoption of a particular secondary structure, such as a β-turn.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy provides information about the overall secondary structure content of the peptide in solution.
-
Molecular Modeling: The experimental constraints obtained from NMR can be used to generate and refine 3D models of the peptide using molecular dynamics simulations.
Conclusion
This compound represents a potentially valuable building block for the design of constrained peptides with improved therapeutic properties. Its synthesis and incorporation into peptides, while requiring careful optimization, can be achieved using established chemical methodologies. The resulting peptidomimetics may exhibit enhanced receptor affinity, selectivity, and metabolic stability. Further research is warranted to fully explore the conformational effects and biological activities of peptides containing this novel constrained amino acid analog.
References
Continuous Flow Synthesis of Thiomorpholine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its derivatives are significant structural motifs in a multitude of active pharmaceutical ingredients (APIs), exhibiting a wide range of pharmacological activities, including antimalarial, antibiotic, and antioxidant properties.[1][2] A notable example is the antibiotic Sutezolid, a promising candidate for the treatment of multidrug-resistant tuberculosis.[1] The synthesis of thiomorpholine is therefore of considerable interest to the pharmaceutical industry. Traditional batch synthesis methods for thiomorpholine can be time-consuming and present safety challenges, particularly when dealing with hazardous intermediates like nitrogen mustards or half-mustards.[1][2]
Continuous flow chemistry offers a safer, more efficient, and scalable alternative for the synthesis of thiomorpholine derivatives.[3] This technology allows for precise control over reaction parameters, enhanced heat and mass transfer, and the safe handling of hazardous reagents in a closed system.[3][4] This document provides detailed application notes and protocols for the continuous flow synthesis of thiomorpholine, based on a telescoped photochemical thiol-ene reaction and subsequent base-mediated cyclization.[1]
Signaling Pathway and Logical Relationships
The synthesis of thiomorpholine via a continuous flow process involves a two-step sequence. The initial step is a photochemical thiol-ene reaction between cysteamine hydrochloride and vinyl chloride to form a half-mustard intermediate. This is followed by a base-mediated intramolecular cyclization to yield the final thiomorpholine product. The entire process can be "telescoped," meaning the two steps are performed sequentially in a continuous flow without isolating the intermediate.
Caption: Reaction pathway for the two-step continuous flow synthesis of thiomorpholine.
Experimental Workflow
The continuous flow setup for thiomorpholine synthesis is designed as a telescoped system, integrating the photochemical and thermal reaction steps.
Caption: Schematic of the telescoped continuous flow reactor setup for thiomorpholine synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data from the continuous flow synthesis of thiomorpholine.
| Parameter | Value | Reference |
| Thiol-Ene Reaction | ||
| Cysteamine Hydrochloride Concentration | 4 M in MeOH | [1] |
| 9-Fluorenone (Photocatalyst) Loading | 0.1–0.5 mol % | [1] |
| Intermediate (Half-mustard) Yield | Quantitative | [1] |
| Cyclization Reaction | ||
| Base | DIPEA (2 equiv.) | [5] |
| Temperature | 100 °C (batch), 76-78 °C (flow) | [2][5] |
| Reaction Time | 5 min (batch) | [5] |
| Thiomorpholine NMR Yield | 86–89% (batch), 84% (flow) | [2][5] |
| Telescoped Flow Process | ||
| Overall Residence Time | 40 min | [1] |
| Isolated Yield (after distillation) | 54% | [1] |
| Throughput (Intermediate) | 5.9 g/h | [1] |
| Throughput (Thiomorpholine) | 1.8 g/h | [1] |
Experimental Protocols
1. Preparation of the Liquid Feed Solution
-
Dissolve cysteamine hydrochloride (45.44 g, 0.4 mol) and 9-fluorenone (0.36 g, 2 mmol, 0.5 mol %) in methanol in a 100 mL volumetric flask.[1]
-
Add diphenyl ether (7.264 g, 0.04 mol) as an internal standard.[1]
-
Use sonication to aid dissolution.[1]
2. Telescoped Continuous Flow Procedure for the Synthesis of Thiomorpholine
-
Set the temperature of the photoreactor to 20 °C and the LED cooling to 15 °C.[1]
-
Pump the prepared liquid feed solution into the reactor system using a syringe pump at a flow rate that fills the reactor.[1]
-
Introduce vinyl chloride gas into the system to react with the liquid feed in the photochemical step.[1]
-
The output from the photoreactor, containing the intermediate, is then mixed with a solution of a suitable base (e.g., DIPEA).[5]
-
This mixture flows through a heated residence time coil to facilitate the cyclization reaction.[2]
-
The final product is collected after passing through a back-pressure regulator.[6]
-
The robustness of this process has been demonstrated over a 7-hour period.[1]
3. Product Isolation and Purification
-
Isolate the desired thiomorpholine from the collected reaction mixture via distillation.[1]
Conclusion
The continuous flow synthesis of thiomorpholine offers a robust, efficient, and scalable method for producing this important pharmaceutical building block.[1] The telescoped photochemical thiol-ene/cyclization sequence utilizes low-cost starting materials and provides good yields.[1] This approach significantly enhances the safety and efficiency compared to traditional batch processes, making it highly attractive for industrial applications in drug development and manufacturing.[3][7]
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. estudogeral.uc.pt [estudogeral.uc.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of APIs using continuous flow chemistry| Article | Dr.Reddy's [api.drreddys.com]
Application Notes and Protocols: Synthesis of Compound Libraries Using Ethyl Thiomorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. Its unique three-dimensional shape, metabolic stability, and ability to engage in various intermolecular interactions make it an attractive core for the development of novel therapeutics. Ethyl Thiomorpholine-2-carboxylate is a key building block that offers multiple points for diversification, making it an ideal starting material for the creation of diverse compound libraries for high-throughput screening and drug discovery programs.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of compound libraries. Three primary diversification strategies will be explored:
-
Amide Library Synthesis: Derivatization of the carboxylate group to form a library of amides.
-
N-Substitution Library Synthesis: Functionalization of the secondary amine of the thiomorpholine ring.
-
Reduction and Subsequent Derivatization: Reduction of the ethyl ester to a primary alcohol, opening up further synthetic possibilities.
Data Presentation
The following tables summarize representative quantitative data for the key transformations described in the protocols. Please note that actual yields may vary depending on the specific substrates and reaction conditions used.
Table 1: Amide Library Synthesis via Hydrolysis and Amide Coupling
| Step | Reaction | Reagent (Example) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Hydrolysis of Ethyl Ester | LiOH | THF/H₂O | 25 | 4 | >95 |
| 2 | Amide Coupling | Benzylamine, HATU, DIPEA | DMF | 25 | 12 | 85-95 |
Table 2: N-Acyl/N-Alkyl Library Synthesis
| Reaction | Reagent (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acylation | Benzoyl Chloride | DCM | Triethylamine | 0 to 25 | 2 | 90-98 |
| N-Alkylation | Benzyl Bromide | Acetonitrile | K₂CO₃ | 80 | 16 | 80-90 |
Table 3: Reduction of Ethyl Ester
| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Reduction | Lithium Borohydride (LiBH₄) | THF | 65 | 6 | 85-95 |
Experimental Protocols
Protocol 1: Amide Library Synthesis
This protocol involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse set of amines.
Step 1: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Addition of Base: Add lithium hydroxide (LiOH, 1.5 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Thiomorpholine-2-carboxylic acid.
Step 2: Parallel Amide Coupling
-
Preparation of Stock Solution: Prepare a stock solution of Thiomorpholine-2-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Dispensing: In an array of reaction vials, dispense the carboxylic acid stock solution.
-
Addition of Reagents: To each vial, add the corresponding amine (1.1 eq.), HATU (1.1 eq.), and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Reaction: Seal the vials and shake at room temperature for 12 hours.
-
Quenching and Purification: Quench the reactions with water and purify the products by automated reverse-phase HPLC to yield the desired amide library.
Protocol 2: N-Substitution Library Synthesis
This protocol describes the direct functionalization of the secondary amine of the thiomorpholine ring using a variety of electrophiles.
Parallel N-Acylation:
-
Dispensing: In an array of reaction vials, dispense a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.5 eq.) to each vial.
-
Addition of Electrophiles: Add a diverse set of acid chlorides or sulfonyl chlorides (1.1 eq.) to each respective vial at 0 °C.
-
Reaction: Allow the reactions to warm to room temperature and shake for 2 hours.
-
Work-up and Purification: Wash the reactions with saturated aqueous sodium bicarbonate, dry the organic layers, and concentrate. Purify the products by silica gel chromatography.
Parallel N-Alkylation:
-
Dispensing: In an array of reaction vials, dispense this compound (1.0 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.
-
Addition of Electrophiles: Add a diverse set of alkyl halides (e.g., bromides or iodides) (1.2 eq.) to each vial.
-
Reaction: Seal the vials and heat at 80 °C for 16 hours.
-
Work-up and Purification: Filter the reaction mixtures to remove the inorganic base and concentrate the filtrates. Purify the products by automated reverse-phase HPLC.
Protocol 3: Reduction of Ethyl Ester to Primary Alcohol
This protocol details the conversion of the ethyl ester to the corresponding primary alcohol, which can serve as a handle for further diversification (e.g., ether synthesis, oxidation to aldehyde).
-
Dissolution: Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Addition of Reducing Agent: Add lithium borohydride (LiBH₄, 2.0 eq.) portion-wise at 0 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) for 6 hours.
-
Quenching: Cool the reaction to 0 °C and cautiously quench by the slow addition of 1M HCl.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain (Thiomorpholin-2-yl)methanol.
Visualizations
Caption: Workflow for creating diverse compound libraries from this compound.
Caption: Key diversification points on the this compound scaffold.
Troubleshooting & Optimization
Technical Support Center: Ethyl Thiomorpholine-2-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl Thiomorpholine-2-carboxylate for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a two-step process:
-
Synthesis of Thiomorpholine-2-carboxylic acid: This is typically achieved through the S-alkylation of L-cysteine with a suitable 2-haloethyl species (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) to form an S-(2-haloethyl)-L-cysteine intermediate, which then undergoes intramolecular cyclization under basic conditions.
-
Esterification: The resulting Thiomorpholine-2-carboxylic acid is then esterified to the corresponding ethyl ester using standard methods such as Fischer or Steglich esterification.
Q2: I am experiencing very low yields in the first step (synthesis of Thiomorpholine-2-carboxylic acid). What are the likely causes?
A2: Low yields in the cyclization step can stem from several factors:
-
Incomplete S-alkylation: The initial reaction to form the S-(2-chloroethyl)-L-cysteine intermediate may not have gone to completion.
-
Side reactions: The haloethylating agent can react with the amino group of cysteine, leading to N-alkylation or di-alkylation.
-
Inefficient cyclization: The conditions for the intramolecular cyclization (base, temperature, solvent) may not be optimal, leading to the formation of oligomers or other side products.
-
Hydrolysis of the halo-intermediate: Under strongly basic conditions, the S-(2-haloethyl)-L-cysteine can hydrolyze to the corresponding hydroxyethyl derivative, which will not cyclize.
Q3: Which esterification method is better for Thiomorpholine-2-carboxylic acid: Fischer or Steglich?
A3: Both methods have their advantages and disadvantages.
-
Fischer Esterification is cost-effective and uses simple reagents (ethanol and a strong acid catalyst). However, the reaction is an equilibrium, often requiring a large excess of ethanol and removal of water to drive it to completion. The acidic conditions might also lead to side reactions if other sensitive functional groups are present.
-
Steglich Esterification uses coupling agents like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). It is generally milder and can be performed at room temperature, making it suitable for sensitive substrates. However, the reagents are more expensive, and the dicyclohexylurea (DCU) byproduct can sometimes be difficult to remove.
For Thiomorpholine-2-carboxylic acid, which contains a secondary amine, Steglich esterification is often preferred to avoid potential side reactions associated with the strong acidic conditions of the Fischer method.
Troubleshooting Guides
Issue 1: Low Yield of Thiomorpholine-2-carboxylic Acid
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant unreacted L-cysteine. | Incomplete S-alkylation. | Increase the equivalents of the haloethylating agent (e.g., 1-bromo-2-chloroethane) to 1.1-1.2 equivalents. Ensure adequate stirring and reaction time. Consider using a more reactive alkylating agent like 1,2-dibromoethane, but be mindful of potential di-alkylation. |
| Multiple spots on TLC, some of which may be N-alkylated or di-alkylated products. | Lack of selectivity in the alkylation step. | Perform the S-alkylation at a lower temperature (e.g., 0-5 °C) to favor S-alkylation over N-alkylation. Use a base that is selective for deprotonating the thiol group over the amine, such as sodium thiomethoxide in a catalytic amount. |
| Formation of a significant amount of S-(2-hydroxyethyl)-L-cysteine. | Hydrolysis of the S-(2-haloethyl) intermediate. | Use a non-aqueous base for the cyclization step, such as sodium hydride or potassium tert-butoxide in an aprotic solvent like THF or DMF. If using an aqueous base, maintain a lower temperature and monitor the reaction closely to minimize hydrolysis. |
| The reaction mixture becomes very viscous or solidifies. | Polymerization or oligomerization of the starting material or product. | Use a more dilute reaction mixture. Add the base for cyclization slowly and at a controlled temperature to manage the reaction rate. |
Issue 2: Low Yield of this compound (Esterification Step)
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of unreacted Thiomorpholine-2-carboxylic acid remains (Fischer Esterification). | Equilibrium not shifted sufficiently towards the product. | Use a large excess of ethanol (it can often serve as the solvent). Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. Increase the amount of acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). |
| Product degradation or formation of side products (Fischer Esterification). | Harsh acidic conditions. | Reduce the reaction temperature and extend the reaction time. Consider using a milder acid catalyst. Alternatively, switch to the Steglich esterification method. |
| Difficulty in removing dicyclohexylurea (DCU) byproduct (Steglich Esterification). | DCU is often insoluble in common organic solvents. | After the reaction is complete, cool the reaction mixture to 0 °C to fully precipitate the DCU and remove it by filtration. Washing the crude product with a solvent in which DCU is poorly soluble (e.g., diethyl ether) can also be effective. |
| Formation of N-acylurea byproduct (Steglich Esterification). | Slow reaction of the activated ester with the alcohol. | Ensure that a catalytic amount of DMAP is used, as it accelerates the reaction with the alcohol and minimizes the rearrangement to the N-acylurea. |
Experimental Protocols
Synthesis of Thiomorpholine-2-carboxylic acid
This protocol is a representative procedure based on the intramolecular cyclization of S-(2-chloroethyl)-L-cysteine.
-
S-alkylation of L-cysteine:
-
Dissolve L-cysteine (1.0 eq) in a suitable solvent (e.g., a mixture of water and ethanol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of a base (e.g., sodium hydroxide, 2.0 eq) in water.
-
Add 1-bromo-2-chloroethane (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the L-cysteine is consumed.
-
-
Intramolecular Cyclization:
-
To the solution containing S-(2-chloroethyl)-L-cysteine, add a stronger base (e.g., an additional 1.0 eq of sodium hydroxide) to raise the pH to >10.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the disappearance of the intermediate by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of ~3-4.
-
The product, Thiomorpholine-2-carboxylic acid, may precipitate and can be collected by filtration. If it remains in solution, it can be purified by ion-exchange chromatography.
-
Esterification of Thiomorpholine-2-carboxylic acid to this compound
Method A: Fischer Esterification
-
Suspend Thiomorpholine-2-carboxylic acid (1.0 eq) in absolute ethanol (in large excess, e.g., 10-20 volumes).
-
Cool the mixture in an ice bath and slowly add a strong acid catalyst (e.g., sulfuric acid, 0.2 eq, or thionyl chloride, 1.2 eq).
-
Heat the reaction mixture to reflux (around 80 °C) for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
Method B: Steglich Esterification
-
Dissolve Thiomorpholine-2-carboxylic acid (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or DMF).
-
Add absolute ethanol (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct and remove it by filtration.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Thiomorpholine-2-carboxylic Acid Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base for Cyclization | Sodium Hydroxide | Potassium Carbonate | Sodium Hydride | Stronger, non-nucleophilic bases in aprotic solvents (Condition C) can improve yield by preventing hydrolysis of the chloro-intermediate. |
| Solvent | Water/Ethanol | DMF | THF | Aprotic solvents (Conditions B & C) are preferred for the cyclization step to minimize side reactions. |
| Temperature | 50-60 °C | 80-90 °C | Room Temperature | Higher temperatures can accelerate the reaction but may also increase side product formation. |
| Typical Yield Range | 30-50% | 40-60% | 50-70% | Yields are highly dependent on the successful formation of the intermediate and efficient cyclization. |
Table 2: Comparison of Esterification Methods for this compound
| Parameter | Fischer Esterification | Steglich Esterification | Recommendation |
| Catalyst | Sulfuric Acid / p-TsOH | DCC / DMAP | Steglich is milder and often preferred for substrates with sensitive functional groups. |
| Solvent | Ethanol (reagent and solvent) | Dichloromethane / DMF | Solvent choice for Steglich depends on substrate solubility. |
| Temperature | Reflux (~80 °C) | 0 °C to Room Temperature | Steglich offers milder temperature conditions. |
| Byproducts | Water | Dicyclohexylurea (DCU) | DCU precipitation and filtration can be a purification advantage, though sometimes challenging. |
| Typical Yield Range | 60-80% | 70-90% | Steglich esterification generally provides higher yields for this type of substrate. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Common causes for low yield in the synthesis.
Technical Support Center: Ethyl Thiomorpholine-2-carboxylate Purification
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl Thiomorpholine-2-carboxylate.
Troubleshooting Guide
Issue: Low Purity After Initial Synthesis
-
Question: My crude this compound shows significant impurities after the initial synthesis. What are the likely impurities and how can I remove them?
Answer: Common impurities may include unreacted starting materials, side-products from the cyclization reaction, and residual solvents. The purification strategy will depend on the nature of these impurities.
-
For non-polar impurities: Consider recrystallization from a suitable solvent system.
-
For polar impurities: A liquid-liquid extraction with an acidic aqueous solution can help remove basic impurities.
-
For a mixture of impurities: Column chromatography is a versatile technique for separating compounds with different polarities.[1][2]
-
Issue: Difficulty with Recrystallization
-
Question: I am having trouble getting this compound to crystallize during recrystallization. What can I do?
Answer:
-
Solvent Selection: Ensure you are using an appropriate solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. You may need to screen several solvents.
-
Seeding: Introduce a seed crystal to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Concentration: Your solution might be too dilute. Try evaporating some of the solvent.
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to oiling out rather than crystallization.
-
Issue: Product is an Oil, Not a Solid
-
Question: My purified this compound is an oil. How can I solidify it?
Answer: Oiling out can occur if the melting point of your compound is below room temperature or if impurities are depressing the melting point.
-
Purity Check: First, confirm the purity of your product using techniques like NMR or GC-MS. If significant impurities are present, further purification by column chromatography may be necessary.
-
Trituration: Try triturating the oil with a non-polar solvent in which the compound is insoluble (e.g., hexanes, pentane). This can sometimes induce crystallization.
-
Salt Formation: Consider converting the free base to a hydrochloride salt, which is often a crystalline solid.[3]
-
Issue: Low Yield After Column Chromatography
-
Question: I am losing a significant amount of my product during column chromatography. How can I improve my yield?
Answer:
-
Proper Solvent System: Ensure your chosen solvent system provides good separation (Rf value of the product around 0.3-0.4). A solvent system that is too polar can lead to broad bands and poor recovery.
-
Column Packing: A poorly packed column can lead to channeling and inefficient separation. Ensure the silica gel is packed uniformly.
-
Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to a more uniform application and better separation.
-
Elution Speed: A flow rate that is too fast can reduce the interaction time with the stationary phase, leading to poor separation and product loss.
-
Frequently Asked Questions (FAQs)
-
Question: What is the recommended method for purifying this compound?
Answer: The optimal purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purification and removal of a wide range of impurities, column chromatography is often effective.[1][2] For larger scales, vacuum distillation can be a suitable method, especially if the compound is a liquid at room temperature.[4][5][6] Recrystallization is a good option if the product is a solid and a suitable solvent can be found.
-
Question: What are the key physical properties of this compound to consider during purification?
Answer: Key properties include its molecular weight (175.25 g/mol ), formula (C7H13NO2S), and its nature as a secondary amine and an ester.[7] As a secondary amine, it can be protonated with acid, which can be useful for certain extraction procedures. Its ester functionality means it can be sensitive to strong bases and high temperatures over prolonged periods.
-
Question: How can I monitor the purity of my this compound during the purification process?
Answer: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography or to check the purity of fractions. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Quantitative Data Summary
| Purification Method | Key Parameters | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization | Solvent(s): | ||||
| Temperature Profile: | |||||
| Column Chromatography | Stationary Phase: | ||||
| Mobile Phase: | |||||
| Vacuum Distillation | Pressure (mmHg): | ||||
| Temperature (°C): |
Experimental Protocols
1. Recrystallization Protocol
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexanes).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Cooling: Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
2. Column Chromatography Protocol
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
-
Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
3. Vacuum Distillation Protocol
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Charge the Flask: Place the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point of the product under the applied pressure.
-
Cooling and Storage: Allow the apparatus to cool completely before releasing the vacuum. Store the purified product under an inert atmosphere if it is sensitive to air or moisture.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Thiomorpholine-2-carboxylic acid | 134676-66-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105906582A - Preparation method of thiomorpholine - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. cymitquimica.com [cymitquimica.com]
Overcoming solubility issues with Ethyl Thiomorpholine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ethyl Thiomorpholine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound containing both a thiomorpholine ring and an ethyl ester group. While specific solubility data is not extensively published, its structure suggests it is likely a lipophilic molecule with poor aqueous solubility.[1][2] The thiomorpholine moiety, a sulfur-containing heterocycle, contributes to its lipophilicity. The presence of the ethyl carboxylate group can offer a site for hydrogen bonding, but the overall molecule is expected to be more soluble in organic solvents than in water.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: Poor aqueous solubility is a common issue for complex organic molecules like this compound.[3][4] This can be attributed to strong intermolecular forces in the solid state (high crystal lattice energy) and the hydrophobic nature of the molecule, which makes it energetically unfavorable to interact with polar water molecules.[2]
Q3: Can I improve the solubility by simply heating the solution?
A3: While heating can increase the kinetic solubility of a compound, it may not be a suitable long-term solution. Upon cooling, the compound is likely to precipitate out of the solution, especially if the thermodynamic solubility limit is exceeded. Furthermore, prolonged heating can risk degradation of the compound.
Q4: What are the initial steps I should take to troubleshoot solubility issues?
A4: Start by visually inspecting for any undissolved particles. If precipitation is observed, consider that you may have exceeded the compound's solubility limit in the chosen solvent. A systematic approach to solvent screening and pH adjustment is recommended as a primary troubleshooting step.
Troubleshooting Guides
Guide 1: Solvent Selection and Co-Solvent Systems
Poor solubility in a primary solvent system is a frequent challenge. This guide provides a systematic approach to selecting and optimizing a solvent system.
Problem: this compound precipitates out of the desired aqueous buffer.
Solution Workflow:
Caption: Workflow for developing a co-solvent system.
Experimental Protocol: Co-solvent System Development
-
Initial Solvent Screening: Test the solubility of a small amount of this compound in various pharmaceutically acceptable organic solvents such as DMSO, ethanol, and PEG 400.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in the organic solvent in which it is most soluble.
-
Co-solvent Titration: While vortexing, slowly add the stock solution to your aqueous buffer. Observe for any signs of precipitation.
-
Optimization: If precipitation occurs, systematically vary the percentage of the organic co-solvent in the final solution. It is advisable to use the lowest effective concentration of the organic solvent to avoid potential interference with downstream experiments.[5]
Quantitative Data Summary: Co-solvent Effects (Hypothetical Data)
| Co-solvent System (Aqueous Buffer + X) | Maximum Achieved Concentration (µg/mL) without Precipitation |
| 1% DMSO | 5 |
| 5% DMSO | 25 |
| 10% DMSO | 70 |
| 1% Ethanol | 2 |
| 5% Ethanol | 15 |
| 10% Ethanol | 45 |
Guide 2: pH Modification
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. This guide outlines how to leverage pH to enhance the solubility of this compound.
Problem: The compound remains insoluble even with the use of a co-solvent system.
Solution Workflow:
Caption: Workflow for pH-dependent solubility optimization.
Experimental Protocol: pH-Dependent Solubility Analysis
-
pKa Estimation: The thiomorpholine nitrogen is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.[6]
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 7.4).
-
Equilibration: Add an excess amount of this compound to each buffer.
-
Incubation: Shake the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Sample Preparation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.
Quantitative Data Summary: pH Effect on Solubility (Hypothetical Data)
| Buffer pH | Measured Solubility (µg/mL) |
| 4.0 | 150 |
| 5.0 | 85 |
| 6.0 | 20 |
| 7.4 | < 1 |
Guide 3: Advanced Formulation Strategies
For particularly challenging cases, advanced formulation techniques may be necessary to improve solubility and bioavailability.
Problem: The compound's solubility remains insufficient for the intended application, even after optimizing the solvent system and pH.
Solution Overview:
Several advanced strategies can be employed to formulate poorly soluble drugs.[7][8] These techniques aim to either reduce the particle size to increase the surface area for dissolution or to present the drug in a more readily absorbable form.[9]
-
Particle Size Reduction:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a molecular level.[7][9] When this solid dispersion comes into contact with an aqueous medium, the polymer dissolves and releases the drug as very fine particles.
-
Lipid-Based Formulations: For highly lipophilic compounds, incorporating them into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and oral absorption.[3][8]
Logical Relationship of Advanced Strategies:
Caption: Decision tree for selecting an advanced formulation strategy.
References
- 1. Thiomorpholine-2-carboxylic acid | 134676-66-7 | Benchchem [benchchem.com]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of Thiomorpholine Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of thiomorpholine and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of thiomorpholine.
Issue 1: Low Yield in Thiomorpholine Synthesis
Q1: My thiomorpholine synthesis is resulting in a low overall yield. What are the potential causes and how can I improve it?
A1: Low yields in thiomorpholine synthesis can stem from several factors depending on the synthetic route. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like TLC, GC-MS, or NMR spectroscopy. Consider extending the reaction time or increasing the temperature, but be mindful of potential side reactions.
-
-
Suboptimal Reagents or Solvents: The quality of starting materials and solvents is crucial.
-
Solution: Ensure all reagents are pure and dry. Use anhydrous solvents when necessary, as moisture can interfere with many synthetic steps.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. Common side reactions include oxidation of the sulfur atom and polymerization.
-
Solution: Implement strategies to minimize side reactions, such as carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps.
Logical Workflow for Troubleshooting Low Yield
Below is a diagram outlining the logical steps to diagnose and resolve low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Oxidized Byproducts
Q2: I am observing the formation of thiomorpholine-S-oxide and thiomorpholine-S,S-dioxide in my reaction mixture. How can I prevent this?
A2: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This is a common side reaction, particularly if the reaction is exposed to air or oxidizing agents.
-
Use of Inert Atmosphere:
-
Solution: Perform the synthesis under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen. This is especially critical during heating steps.
-
-
Degassing Solvents:
-
Solution: Degas your solvents prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
-
Avoid Oxidizing Agents:
-
Solution: Carefully review your synthetic protocol to ensure no intentional or unintentional oxidizing agents are present. Some reagents may contain oxidizing impurities.
-
-
Control of Reaction Temperature:
-
Solution: High temperatures can sometimes promote oxidation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
-
Issue 3: Reactor Clogging in Continuous Flow Synthesis
Q3: When performing a continuous flow synthesis of thiomorpholine, I am experiencing frequent clogging of the reactor tubing. What is causing this and how can I resolve it?
A3: Clogging in continuous flow systems for thiomorpholine synthesis is a known issue, often caused by the precipitation of intermediates or salts.[2]
-
Precipitation of Intermediates: The hydrochloride salt of the intermediate, 2-(2-chloroethylthio)ethylamine, can precipitate in certain solvent systems.
-
In-line Mixing Issues: Inefficient mixing of reagent streams can lead to localized high concentrations and precipitation.
-
Solution: Employ a more efficient mixer, such as a static mixer, at the point of reagent confluence to ensure rapid and homogeneous mixing.[2]
-
-
Temperature Effects: The solubility of intermediates and byproducts can be temperature-dependent.
-
Solution: Adjusting the temperature of the reactor or using a co-solvent to improve solubility can help prevent precipitation.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common synthetic routes to thiomorpholine?
A4: Several synthetic routes to thiomorpholine have been reported. The choice of route often depends on the availability and cost of starting materials, scalability, and safety considerations. Some common methods include:
-
From Diethanolamine: This involves the conversion of diethanolamine to an amino-mustard species, followed by cyclization with a sulfur source like sodium sulfide.[1][2]
-
From Cysteamine and a Two-Carbon Synthon: A prominent example is the reaction of cysteamine with vinyl chloride.[1][2] This method can be performed photochemically in a continuous flow setup.
-
From 2-Mercaptoethanol and Aziridine: This route involves the initial reaction of 2-mercaptoethanol with aziridine, followed by conversion to 2-(2-chloroethylthio)ethylamine hydrochloride and subsequent cyclization.[1][2]
Q5: What are the typical side reactions to be aware of during N-alkylation or N-arylation of thiomorpholine?
A5: When derivatizing the nitrogen atom of the thiomorpholine ring, several side reactions can occur:
-
Over-alkylation/arylation: In the case of N-alkylation with reactive alkyl halides, there is a possibility of quaternization of the nitrogen, leading to the formation of a quaternary ammonium salt.
-
Ring Opening: Under harsh basic or acidic conditions, or with certain nucleophiles, the thiomorpholine ring can undergo cleavage.
-
Oxidation of Sulfur: As with the synthesis of the parent heterocycle, the sulfur atom can be oxidized to a sulfoxide or sulfone, especially if the reaction conditions are oxidative.[3]
Q6: Are there any specific safety precautions I should take during thiomorpholine synthesis?
A6: Yes, safety is paramount. Some synthetic routes involve hazardous intermediates:
-
Nitrogen Mustards: Syntheses starting from diethanolamine can generate nitrogen mustard intermediates, which are toxic and carcinogenic.[1]
-
Vinyl Chloride: The use of vinyl chloride, a carcinogenic gas, requires a well-ventilated fume hood and appropriate handling procedures.[1]
Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for different thiomorpholine synthesis methods.
| Starting Materials | Key Reagents | Reaction Time | Temperature | Yield (%) | Reference |
| Diethanolamine | 1. Mesyl chloride, Et3N 2. Na2S | - | - | - | [4] |
| Cysteamine HCl, Vinyl Chloride | 9-fluorenone (photocatalyst), DIPEA | 40 min (residence time) | 100 °C (cyclization) | 84 (NMR), 54 (isolated) | [1][2] |
| 2-Mercaptoethanol, Aziridine | Et3N (for cyclization) | 2-54 h | - | 44-81 | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Thiomorpholine from Cysteamine Hydrochloride and Vinyl Chloride (Continuous Flow) [1][2]
This protocol is adapted from a continuous flow synthesis and should be performed with appropriate flow chemistry equipment.
Experimental Workflow
Caption: Workflow for continuous flow synthesis of thiomorpholine.
Materials:
-
Cysteamine hydrochloride
-
Vinyl chloride (gas)
-
9-Fluorenone (photocatalyst)
-
Methanol (MeOH), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Continuous flow photoreactor system with gas and liquid handling capabilities
Procedure:
-
Solution Preparation: Prepare a 4 M solution of cysteamine hydrochloride and 0.1-0.5 mol% of 9-fluorenone in methanol.
-
Thiol-Ene Reaction:
-
Set up the continuous flow reactor.
-
Pump the prepared solution and vinyl chloride gas into the photoreactor.
-
Irradiate the mixture with a suitable UV light source (e.g., 365 nm LED). The residence time should be optimized for complete conversion of the starting material.
-
-
Cyclization:
-
The output stream from the photoreactor, containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate, is mixed in-line with 2 equivalents of DIPEA.
-
This mixture is then passed through a heated residence time unit (e.g., a coiled reactor) at 100 °C to facilitate cyclization.
-
-
Purification:
-
The crude product stream is collected.
-
Thiomorpholine is isolated and purified by distillation under reduced pressure.
-
Protocol 2: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [3]
Reaction Pathway
Caption: N-arylation of thiomorpholine.
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a flask equipped with a reflux condenser, combine thiomorpholine (10 mmol) and triethylamine (50 mmol).
-
Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.
-
Stir the reaction mixture and heat to 85 °C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product. The reported yield for this procedure is 95%.[3]
References
Technical Support Center: Ethyl Thiomorpholine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl Thiomorpholine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and optimization of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, two plausible routes can be inferred from the synthesis of the thiomorpholine core and general esterification procedures:
-
Route A: Cyclization followed by Esterification: This two-step process involves first synthesizing Thiomorpholine-2-carboxylic acid and then esterifying the carboxylic acid group with ethanol.
-
Route B: Cyclization of a Precursor Ester: This approach would involve the cyclization of a starting material that already contains the ethyl ester moiety, such as an S-substituted cysteine ethyl ester derivative.
Q2: What are the typical starting materials for the synthesis of the thiomorpholine ring?
A2: Common starting materials for the formation of the thiomorpholine ring include diethanolamine derivatives or reactions involving aziridine with sulfur-containing compounds. For instance, the reaction of ethyl mercaptoacetate and aziridine can lead to a thiomorpholin-3-one intermediate, which can be further processed. Another strategy involves the reaction of 2-mercaptoethanol with aziridine.
Q3: What are the standard conditions for the esterification of Thiomorpholine-2-carboxylic acid?
A3: Standard Fischer esterification conditions are typically employed. This involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually heated to reflux with the removal of water to drive the equilibrium towards the ester product.
Q4: What potential side reactions should I be aware of?
A4: During the synthesis, several side reactions can occur, leading to impurities and lower yields:
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, especially in the presence of oxidizing agents or air at elevated temperatures.
-
N-Alkylation/N-Acylation: The secondary amine in the thiomorpholine ring is nucleophilic and can react with alkylating or acylating agents if not properly protected.
-
Polymerization: Under certain conditions, starting materials like aziridine can polymerize.
-
Racemization: If stereochemistry at the 2-position is important, harsh reaction conditions (strong acid/base, high temperatures) can lead to racemization.
-
Thioester Formation: In reactions involving cysteine derivatives, there is a possibility of forming thioesters, although this is generally less favorable than ester formation at the carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient water removal during esterification. - Product loss during work-up and purification. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Optimize the reaction temperature. For esterification, ensure the mixture is refluxing adequately. - Use a Dean-Stark apparatus to effectively remove water during esterification. - Ensure proper pH adjustment during extraction to minimize product loss to the aqueous phase. Optimize purification methods (e.g., column chromatography solvent system). |
| Presence of Impurities | - Side reactions (oxidation, N-alkylation). - Unreacted starting materials. - Impure reagents or solvents. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - If N-alkylation is an issue, consider using a protecting group for the amine. - Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. - Use high-purity, anhydrous reagents and solvents. |
| Difficulty in Purification | - Product and by-products have similar polarities. - Product is an oil and difficult to crystallize. - Emulsion formation during extraction. | - Optimize the solvent system for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. - If the product is an oil, try to form a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization. - To break emulsions, add brine or a small amount of a different organic solvent. Centrifugation can also be effective. |
| Inconsistent Results | - Variability in reagent quality. - Moisture in the reaction. - Inconsistent reaction temperature. | - Use reagents from a reliable source and test for purity. - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for the esterification step. - Use a temperature-controlled heating mantle or oil bath to maintain a consistent reaction temperature. |
Experimental Protocols
Note: The following are generalized protocols based on standard organic chemistry principles and may require optimization for specific laboratory conditions.
Protocol 1: Synthesis of Thiomorpholine-2-carboxylic acid (Illustrative)
This procedure is a conceptual illustration of how the thiomorpholine ring can be formed.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a suitable starting material (e.g., an S-alkylated cysteine derivative) in an appropriate solvent.
-
Cyclization: Add the cyclizing agent (e.g., a base to facilitate intramolecular cyclization).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with acid or base as needed. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Fischer Esterification of Thiomorpholine-2-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, suspend Thiomorpholine-2-carboxylic acid in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with ethanol. Continue refluxing until no more water is collected or the reaction is complete as indicated by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography.
Data Presentation
Table 1: Hypothetical Optimization of Esterification Reaction Yield
| Entry | Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | H₂SO₄ (5) | 6 | 78 (Reflux) | 65 |
| 2 | H₂SO₄ (10) | 6 | 78 (Reflux) | 75 |
| 3 | p-TsOH (5) | 8 | 78 (Reflux) | 70 |
| 4 | H₂SO₄ (5) | 12 | 78 (Reflux) | 80 |
| 5 | H₂SO₄ (5) | 6 | 60 | 45 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Technical Support Center: Ethyl Thiomorpholine-2-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Ethyl Thiomorpholine-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound. This guide provides a systematic approach to troubleshooting common problems.
Diagram: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for identifying and resolving stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light.
Improper storage can lead to degradation, affecting the purity and performance of the compound in your experiments.
Q2: What are the potential degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis of the ester and oxidation of the sulfur atom.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield Thiomorpholine-2-carboxylic acid and ethanol.
-
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide and, under stronger oxidizing conditions, the sulfone.[1]
Diagram: Potential Degradation Pathways
Caption: Key degradation routes for this compound.
Q3: I see an unexpected peak in my HPLC analysis. What could it be?
A3: An unexpected peak in your HPLC chromatogram could be a degradation product. Based on the chemical structure, the most likely impurities are the hydrolysis product (Thiomorpholine-2-carboxylic acid) or oxidation products (the sulfoxide or sulfone). To identify the impurity, a technique such as LC-MS is recommended to determine the molecular weight of the unknown peak.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To minimize degradation during your experiments, consider the following precautions:
-
pH Control: Maintain a neutral pH for your reaction mixture or solutions, as both acidic and basic conditions can promote hydrolysis of the ester group.
-
Avoid Oxidizing Agents: Keep the compound away from strong oxidizing agents to prevent the oxidation of the sulfur atom.
-
Inert Atmosphere: For sensitive reactions, consider running them under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid exposing the compound to high temperatures for extended periods.
Stability Data Summary
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl | Low | Thiomorpholine-2-carboxylic acid |
| 0.1 M NaOH | Low | Thiomorpholine-2-carboxylic acid | |
| Neutral (pH 7) | High | - | |
| Oxidative | 3% H₂O₂ | Low | Sulfoxide, Sulfone |
| Thermal | 60°C | Moderate | Potential for increased hydrolysis/oxidation |
| Photolytic | UV/Vis Light | High | - |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV detector or LC-MS
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
3. Forced Degradation Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 60°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photostability: Expose the solid compound to UV light (e.g., 254 nm) and visible light for 7 days. Dissolve in the mobile phase for analysis.
-
Control Sample: Dilute the stock solution with the mobile phase to a suitable concentration without any stressor.
4. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
If available, use an LC-MS system to obtain mass information on the degradation products to aid in their identification.
5. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation.
-
Characterize the degradation products based on their retention times and mass-to-charge ratios (if using LC-MS).
References
Preventing oxidation of the sulfur in Ethyl Thiomorpholine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of the sulfur atom in Ethyl Thiomorpholine-2-carboxylate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, helping you to identify and resolve problems related to the oxidative stability of this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected formation of sulfoxide or sulfone impurities detected by HPLC or LC-MS. | 1. Oxygen Exposure: The compound is sensitive to atmospheric oxygen. | 1. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use techniques like inert gas blanketing for storage and during reactions.[1] 2. Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. |
| 2. Peroxide Contamination in Solvents: Solvents, especially ethers like THF or dioxane, can form explosive peroxides over time, which are strong oxidizing agents.[2][3][4][5][6] | 1. Peroxide-Free Solvents: Use freshly purified, peroxide-free solvents. Test solvents for peroxides before use. 2. Purification: If peroxides are present, purify the solvent by passing it through activated alumina or by treatment with a ferrous salt solution.[2][3][4][5] | |
| 3. Radical-Initiated Oxidation: Trace metal ions or light can initiate radical chain reactions leading to oxidation. | 1. Add Radical Scavengers: Incorporate a radical scavenger such as Butylated Hydroxytoluene (BHT) into your reaction mixture or storage solution at a low concentration (e.g., 0.01-0.1%).[7] 2. Use Amber Glassware: Protect the compound from light by using amber-colored vials or by wrapping the glassware in aluminum foil. | |
| Inconsistent reaction outcomes or degradation of the starting material. | 1. Inconsistent Solvent Quality: Lot-to-lot variability in solvent quality, including the presence of oxidizing impurities.[8] | 1. Standardize Solvent Purification: Implement a standard operating procedure for solvent purification and testing to ensure consistency. 2. High-Purity Solvents: Purchase high-purity, anhydrous, or inhibitor-free solvents when possible. |
| 2. Inadequate Inert Atmosphere Technique: Improper flushing of glassware or leaks in the inert gas setup. | 1. Proper Purging: Ensure all glassware is thoroughly dried and purged with an inert gas before introducing the compound.[9][10] 2. Check for Leaks: Regularly inspect your inert gas lines and septa for leaks. A positive pressure of inert gas should be maintained.[10] | |
| Difficulty in quantifying the extent of oxidation. | 1. Lack of a Sensitive Analytical Method: The chosen analytical method may not be sensitive enough to detect low levels of sulfoxide or sulfone impurities. | 1. Method Development: Develop and validate a sensitive HPLC or LC-MS method for the quantification of this compound and its potential oxidized impurities.[11][12][] 2. Reference Standards: If available, use certified reference standards for the sulfoxide and sulfone derivatives for accurate quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway of concern is the oxidation of the thioether sulfur atom. This can lead to the formation of the corresponding sulfoxide and, under more stringent oxidative conditions, the sulfone. This oxidation can be initiated by exposure to atmospheric oxygen, peroxide impurities in solvents, or radical species.[14]
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, store this compound in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[1] It should be kept in a cool, dry, and dark place. Using amber glass vials can provide additional protection from light, which can catalyze oxidation.
Q3: Can I use standard laboratory-grade solvents with this compound?
A3: It is highly recommended to use high-purity, anhydrous, and peroxide-free solvents. Standard laboratory-grade solvents, particularly ethers, can contain peroxides that will oxidize the thioether.[2][3][4][5][6] Always test for peroxides before use or purify the solvent if its quality is uncertain.
Q4: What are the best antioxidants to use with this compound?
A4: For preventing radical-initiated oxidation, hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT) are a good choice.[7] They are effective at low concentrations and are compatible with many organic systems. Thiol-based antioxidants can also be effective radical scavengers.[15][16] The choice of antioxidant should be evaluated for compatibility with your specific experimental conditions.
Q5: How can I monitor the oxidation of this compound?
A5: The most effective way to monitor for oxidation is by using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12][] These methods can separate the parent compound from its sulfoxide and sulfone derivatives, allowing for their detection and quantification.
Quantitative Data on Thioether Oxidation
| Thioether | Oxidant | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent/Conditions | Reference |
| Aryl Thioether | H₂O₂ | ~2.5 x 10⁻³ | PBS (pH 7.4), 37°C | [17] |
| 4-Nitro Aryl Thioether | NaOCl | 1.2 x 10⁴ | PBS (pH 7.4), 37°C | [17][18] |
| Methyl Phenyl Sulfide | H₂O₂ | Complete conversion to sulfoxide in 20 min (catalyzed) | Room Temperature | [19] |
Note: The rate of oxidation is highly dependent on the specific thioether, the oxidant, and the reaction conditions. The data above illustrates that reactive oxygen species like hypochlorite (NaOCl) oxidize thioethers much more rapidly than hydrogen peroxide (H₂O₂).
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage and Handling
This protocol describes the procedure for creating and maintaining an inert atmosphere for storing and handling this compound.
Materials:
-
Schlenk flask or vial with a septum-sealed sidearm
-
Source of dry, inert gas (Nitrogen or Argon)
-
Gas-tight syringe
-
This compound
-
Degassed solvent (if making a solution)
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask or vial is clean and oven-dried to remove any moisture.
-
Purging the Vessel:
-
Seal the flask/vial with a rubber septum.
-
Insert a needle connected to the inert gas line through the septum.
-
Insert a second needle as an outlet.
-
Gently flush the vessel with the inert gas for 5-10 minutes to displace all the air.
-
Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas.
-
-
Introducing the Compound:
-
Briefly remove the septum and quickly add the solid this compound to the flask.
-
Immediately reseal the flask and repeat the purging process (Step 2) for 2-3 minutes.
-
-
Adding a Solvent (if applicable):
-
If preparing a solution, use a gas-tight syringe to draw up the required volume of degassed solvent.
-
Pierce the septum of the flask containing the compound and slowly add the solvent.
-
-
Storage:
-
Wrap the sealed flask with Parafilm to secure the septum.
-
Store the flask in a cool, dark, and dry place.
-
Protocol 2: Purification of Solvents to Remove Peroxides
This protocol outlines the procedure for removing peroxide impurities from a common solvent like Tetrahydrofuran (THF) using activated alumina.
Materials:
-
Solvent to be purified (e.g., THF)
-
Activated alumina (basic or neutral)
-
Chromatography column
-
Clean, dry collection flask
-
Peroxide test strips
Procedure:
-
Peroxide Test: Before purification, test the solvent for the presence of peroxides using a peroxide test strip.
-
Column Preparation:
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Fill the column with activated alumina to the desired height (a column of 20-30 cm is typically sufficient for 500 mL of solvent).
-
Add another layer of sand on top of the alumina.
-
-
Solvent Purification:
-
Place the clean, dry collection flask under the column outlet.
-
Carefully pour the solvent onto the top of the column.
-
Allow the solvent to pass through the alumina bed under gravity.
-
-
Collection and Storage:
-
Collect the purified solvent in the collection flask.
-
It is advisable to add a radical scavenger like BHT to the purified solvent for long-term storage.
-
Store the purified solvent in a tightly sealed amber glass bottle.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Experimental workflow for preventing oxidation.
References
- 1. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. column-chromatography.com [column-chromatography.com]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. longchangchemical.com [longchangchemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects on the redox properties of thioethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pnnl.gov [pnnl.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Ethyl Thiomorpholine-2-carboxylate and Ethyl Morpholine-2-carboxylate for Researchers
For researchers and professionals in drug development, the selection of appropriate molecular scaffolds is a critical decision. Morpholine and its sulphur-containing analogue, thiomorpholine, are prevalent heterocyclic motifs in medicinal chemistry. This guide provides a detailed comparison of Ethyl Thiomorpholine-2-carboxylate and Ethyl Morpholine-2-carboxylate, focusing on their physicochemical properties and a key comparative biological activity study.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and Ethyl Morpholine-2-carboxylate is presented below. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of molecules.
| Property | This compound | Ethyl Morpholine-2-carboxylate |
| Molecular Formula | C₇H₁₃NO₂S | C₇H₁₃NO₃ |
| Molecular Weight | 175.25 g/mol | 159.18 g/mol [1] |
| CAS Number | 152009-44-4[2] | 135782-25-1 |
| Appearance | Not specified (commercially available) | Liquid |
| Boiling Point | Not specified | 103 - 105 °C @ 1.0 mmHg[3] |
| Storage Temperature | Not specified | 2-8°C, in dark place under inert atmosphere |
Performance in Biological Assays: An Insight from Antimycobacterial Studies
In this study, the antimycobacterial activity of a morpholine-containing derivative was compared to its thiomorpholine counterpart against Mycobacterium tuberculosis H37Rv. The results indicated that the morpholine analog exhibited greater potency.[4]
| Compound Type | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
| Morpholine derivative | Lower MIC (More Potent)[4] |
| Thiomorpholine derivative | Higher MIC (Less Potent)[4] |
This finding suggests that for this particular molecular scaffold, the oxygen atom of the morpholine ring may be more favorable for antimycobacterial activity than the sulfur atom of the thiomorpholine ring.
Experimental Protocols
General Antimycobacterial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis H37Rv, based on standard methodologies.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis H37Rv.
Materials:
-
Test compounds (e.g., morpholine and thiomorpholine derivatives)
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microtiter plates
-
Standard antimycobacterial drug (e.g., rifampicin) for positive control
-
Solvent for dissolving compounds (e.g., DMSO)
-
Sterile culture tubes and pipettes
-
Incubator at 37°C
Procedure:
-
Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent to create a stock solution. A series of two-fold dilutions are then prepared in Middlebrook 7H9 broth in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in broth and adjust the turbidity to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.[5]
Visualizing Experimental and Synthetic Workflows
To conceptualize the processes involved in the synthesis and evaluation of such compounds, the following diagrams are provided.
References
Unveiling the Bioactivity of Privileged Scaffolds: A Comparative Analysis of Thiomorpholine and Morpholine Derivatives
For researchers, scientists, and professionals in drug development, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity and pharmacokinetic profile of a lead compound. Among the most utilized are the six-membered saturated heterocycles, morpholine and its sulfur-containing counterpart, thiomorpholine. Both are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and approved drugs. This guide provides an objective comparison of the biological activities of thiomorpholine and morpholine derivatives, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.
This comparison delves into key therapeutic areas where these scaffolds have shown promise, including antitubercular, antioxidant, and anticancer activities. By presenting quantitative data, detailed experimental methodologies, and clear visual aids, this guide aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics.
Comparative Biological Activity Data
The substitution of the oxygen atom in the morpholine ring with a sulfur atom to form thiomorpholine can significantly impact the physicochemical properties and, consequently, the biological activity of the resulting derivatives. The following tables summarize quantitative data from studies that have directly compared the bioactivity of structurally analogous morpholine and thiomorpholine compounds.
Antitubercular Activity
A study comparing 2-(thiophen-2-yl)quinoline derivatives bearing either a morpholine or a thiomorpholine moiety revealed a notable difference in their efficacy against Mycobacterium tuberculosis H37Rv.[1][2]
| Compound ID | Heterocyclic Moiety | MIC (µg/mL)[1][2] |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | 25 |
| Isoniazid | Standard | 0.1 |
| Rifampicin | Standard | 0.2 |
Lower MIC values indicate higher potency.
In this specific structural context, the morpholine derivative (26a ) demonstrated four-fold greater potency than its thiomorpholine analogue (26b ).[1][2] This suggests that for this particular pharmacophore, the oxygen atom of the morpholine ring may be more favorable for antitubercular activity.
Antioxidant Activity
The antioxidant potential of morpholine and thiomorpholine derivatives has been investigated through various assays. One study directly compared the ability of a morpholine derivative and its thiomorpholine isostere to inhibit ferrous/ascorbate-induced lipid peroxidation in microsomal membranes.
| Compound ID | Heterocyclic Moiety | IC50 (µM) |
| 9 | Morpholine | 86.8 |
| 13 | Thiomorpholine | 299 |
Lower IC50 values indicate higher potency.
In this assay, the morpholine-containing compound (9 ) was found to be a significantly more potent antioxidant than its thiomorpholine counterpart (13 ), with an approximately 3.5-fold lower IC50 value. This indicates that the oxygen atom of the morpholine ring may play a crucial role in the antioxidant mechanism of this class of compounds.
Anticancer Activity and PI3K/mTOR Inhibition
| Compound ID | Heterocyclic Moiety | Target(s) | IC50 (µM) |
| 37a | Morpholine | PI3Kα | 120 |
| 38b | Morpholine | PI3Kα | 151 |
| 37a | Morpholine | mTOR | >100 |
| 38b | Morpholine | mTOR | >100 |
These findings underscore the potential of the morpholine scaffold in the design of PI3K inhibitors.[1] The lack of directly comparable data for thiomorpholine derivatives in this specific assay highlights a potential area for future research to explore the impact of the sulfur isostere on PI3K/mTOR inhibition.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antitubercular Activity
The MIC of the compounds against Mycobacterium tuberculosis H37Rv is determined using the broth microdilution method.
Workflow for MIC Determination
References
- 1. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
Validating the Structure of Ethyl Thiomorpholine-2-carboxylate through NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a critical step. This guide provides a comparative analysis for the validation of the Ethyl Thiomorpholine-2-carboxylate structure using Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its expected spectral data with that of a close structural analog, Ethyl Morpholine-2-carboxylate, we can confidently assign the chemical structure.
This guide presents the predicted ¹H and ¹³C NMR data for this compound alongside the experimental data for Ethyl Morpholine-2-carboxylate. The comparison highlights the key differences in chemical shifts arising from the substitution of the oxygen atom in the morpholine ring with a sulfur atom, a modification that significantly influences the electronic environment of the neighboring protons and carbons.
Comparative NMR Data Analysis
The expected NMR data for this compound is derived from established chemical shift principles and analysis of related thiomorpholine structures. The introduction of the less electronegative and larger sulfur atom, in place of oxygen, is anticipated to cause a general upfield shift (lower ppm) for the adjacent protons and carbons (C3, C5, and H3, H5) and a downfield shift (higher ppm) for the carbon atom at the 2-position (C2) and its attached proton (H2).
| Compound | Position | ¹H NMR (Predicted/Experimental) | ¹³C NMR (Predicted/Experimental) |
| This compound | H2 | ~3.8 - 4.0 ppm (dd) | ~55 - 60 ppm |
| H3 | ~2.9 - 3.1 ppm (m) | ~28 - 32 ppm | |
| H5 | ~2.7 - 2.9 ppm (m) | ~48 - 52 ppm | |
| H6 | ~3.0 - 3.2 ppm (m) | ~46 - 50 ppm | |
| -OCH₂CH₃ | ~4.1 - 4.3 ppm (q) | ~60 - 62 ppm | |
| -OCH₂CH₃ | ~1.2 - 1.4 ppm (t) | ~14 - 15 ppm | |
| Ethyl Morpholine-2-carboxylate [1][2] | H2 | 3.99 ppm (dd, J=9.2, 3.6 Hz) | 54.3 ppm |
| H3 | 3.15 - 3.05 ppm (m) | 45.9 ppm | |
| H5 | 3.90 - 3.80 ppm (m) | 67.1 ppm | |
| H6 | 2.95 - 2.75 ppm (m) | 44.8 ppm | |
| -OCH₂CH₃ | 4.20 ppm (q, J=7.1 Hz) | 61.2 ppm | |
| -OCH₂CH₃ | 1.28 ppm (t, J=7.1 Hz) | 14.2 ppm |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra is crucial for reproducible results.
1. Sample Preparation:
-
Dissolve 5-10 mg of the analyte (this compound or Ethyl Morpholine-2-carboxylate) in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of this compound.
Caption: Workflow for the synthesis, analysis, and structural validation of this compound.
Chemical Structures and Atom Numbering
To aid in the interpretation of the NMR data, the chemical structures of this compound and its morpholine analog are provided below with standard atom numbering.
Caption: Numbering of this compound and Ethyl Morpholine-2-carboxylate.
References
Purity Analysis of Ethyl Thiomorpholine-2-carboxylate by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For novel compounds such as Ethyl Thiomorpholine-2-carboxylate, a heterocyclic compound with potential applications in drug discovery, robust analytical methods are essential to ensure safety and efficacy. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[1][2] For pharmaceutical compounds, HPLC is the cornerstone of purity analysis, allowing for the detection and quantification of process-related impurities and degradation products.[3][4] A well-developed HPLC method should be specific, accurate, precise, linear, and robust, ensuring reliable and consistent results.[2]
This guide focuses on reversed-phase HPLC (RP-HPLC), the most common mode of chromatography for pharmaceutical analysis, due to its versatility in separating a wide range of non-polar and moderately polar compounds.[1]
Potential Impurities in this compound
While specific impurities will depend on the synthetic route, potential process-related impurities and degradation products for this compound may include:
-
Starting materials: Unreacted precursors from the synthesis.
-
By-products: Compounds formed from side reactions during synthesis.
-
Enantiomeric impurities: The presence of the undesired enantiomer if the synthesis is not stereospecific.
-
Degradation products: Formed due to hydrolysis of the ester group, oxidation of the sulfur atom, or other degradation pathways under stress conditions (e.g., acid, base, heat, light, oxidation).[5][6]
A stability-indicating HPLC method is designed to separate the active pharmaceutical ingredient (API) from all these potential impurities.[2][7]
Comparative Analysis of HPLC Methods
This section compares a primary, recommended HPLC method (Method A) with alternative approaches that offer different selectivities. The selection of a suitable method will depend on the specific impurity profile of the sample.
Table 1: Comparison of HPLC Methods for Purity Analysis
| Parameter | Method A: C18 Column with Acetonitrile/Water Gradient | Method B: Phenyl Column with Methanol/Water Gradient | Method C: Chiral Stationary Phase (Isocratic) |
| Stationary Phase | C18 (Octadecyl Silane) | Phenyl | Polysaccharide-based (e.g., cellulose or amylose carbamate) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Methanol and Water (with 0.1% Trifluoroacetic Acid) | Hexane and Ethanol (Isocratic) |
| Elution Mode | Gradient | Gradient | Isocratic |
| Primary Selectivity | Hydrophobic interactions | π-π interactions, hydrophobic interactions | Chiral recognition, steric interactions |
| Best Suited For | General purity analysis, separation of non-polar to moderately polar impurities. | Separation of aromatic impurities or those with π-electron systems. | Enantiomeric purity determination. |
| Potential Advantages | Widely applicable, robust, good peak shapes for a broad range of compounds. | Alternative selectivity for impurities not resolved on C18 columns. | Direct separation of enantiomers without derivatization. |
| Potential Limitations | May not resolve all structurally similar impurities or enantiomers. | May have lower retention for highly polar compounds. | Not suitable for general impurity profiling; requires specific column for enantiomers. |
Experimental Protocols
Method A: Recommended Protocol for General Purity Analysis
This method is a robust starting point for the purity analysis of this compound, based on common practices for similar molecules like amino acid esters.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Forced Degradation Studies
To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[5][6] This involves subjecting the this compound sample to various stress conditions to intentionally generate degradation products.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed using the developed HPLC method to ensure that all degradation peaks are well-separated from the main peak of this compound.
Data Presentation
The following table summarizes hypothetical performance data for the compared methods. Actual results may vary depending on the specific sample and instrumentation.
Table 2: Hypothetical Performance Data
| Parameter | Method A | Method B | Method C |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 2.0 | > 1.5 (between enantiomers) |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | 1.3 |
| Theoretical Plates (Main Peak) | > 5000 | > 4500 | > 3000 |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Quantification (LOQ) | 0.05% | 0.05% | 0.1% |
Visualizations
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC purity analysis.
Logical Relationship for Method Selection
Caption: Decision tree for HPLC method selection.
Conclusion
The purity of this compound can be effectively determined using reversed-phase HPLC. Method A, utilizing a C18 column with an acetonitrile/water gradient, serves as a robust and widely applicable starting point for general purity profiling. For challenging separations, particularly with aromatic impurities, Method B with a phenyl column offers a valuable alternative selectivity. When enantiomeric purity is a critical quality attribute, a dedicated chiral HPLC method, such as Method C, is indispensable. The selection of the most appropriate method should be based on a thorough understanding of the potential impurity profile of the specific sample and validated according to ICH guidelines to ensure data integrity. Forced degradation studies are crucial for establishing the stability-indicating nature of the chosen method.
References
- 1. japsonline.com [japsonline.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. ijrpp.com [ijrpp.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative study of different synthetic routes to thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine, a saturated six-membered heterocyclic compound containing both nitrogen and sulfur, is a crucial scaffold in medicinal chemistry. Its unique physicochemical properties have led to its incorporation into a wide range of biologically active molecules. This guide provides a comparative analysis of various synthetic routes to thiomorpholine, offering a comprehensive overview of their methodologies, quantitative performance, and underlying chemical principles. This document is intended to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, reaction time, and experimental complexity.
Comparative Analysis of Synthetic Routes
The synthesis of thiomorpholine can be broadly categorized into classical multi-step batch syntheses and modern continuous flow methodologies. Each approach presents distinct advantages and disadvantages in terms of efficiency, scalability, and reagent handling.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Time | Overall Yield | Key Advantages | Key Disadvantages |
| Route 1: From Diethanolamine (via Bischloroethylation) | Diethanolamine | Thionyl chloride, Sodium sulfide | > 3 hours | Moderate | Utilizes readily available and inexpensive starting materials. | Involves the formation of a hazardous nitrogen mustard intermediate and requires multiple steps. |
| Route 2: From 2-Mercaptoethanol and Aziridine | 2-Mercaptoethanol, Aziridine | - | 2 - 54 hours | 44 - 81%[1][2] | A direct approach to the thiomorpholine backbone. | Aziridine is a toxic and volatile reagent; reaction times can be lengthy.[1][2] |
| Route 3: From Ethyl Mercaptoacetate and Aziridine | Ethyl mercaptoacetate, Aziridine | LiAlH₄ | 2 - 54 hours | 44 - 81%[1][2] | Provides a pathway to thiomorpholin-3-one, a versatile intermediate. | Requires a strong reducing agent (LiAlH₄) and involves a multi-step process; long reaction times.[1][2] |
| Route 4: Continuous Flow Synthesis | Cysteamine hydrochloride, Vinyl chloride | 9-Fluorenone (photocatalyst), DIPEA | ~40 minutes | 54% (isolated)[1] | Highly efficient with short reaction times; improved safety by handling hazardous materials in a closed system.[1] | Requires specialized continuous flow reactor setup; vinyl chloride is a carcinogenic gas.[1] |
Experimental Protocols
Route 1: Synthesis from Diethanolamine (via Bischloroethylation)
This two-step synthesis involves the initial formation of bis(2-chloroethyl)amine hydrochloride, a nitrogen mustard intermediate, followed by cyclization with a sulfur source.
Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride
-
Materials: Diethanolamine, Thionyl chloride, 1,2-Dichloroethane, Methanol.
-
Procedure: To a 1 L flask equipped with a reflux condenser, add 31.5 g (0.30 mole) of diethanolamine and 300 mL of 1,2-dichloroethane.[3] To this suspension, add 51.0 mL of thionyl chloride.[3] The mixture will form a solid which dissolves upon warming to 50°C.[3] The reaction mixture is then refluxed with stirring for 3 hours, during which a crystalline solid will appear.[3] After the reflux period, the reaction is quenched by the addition of 20 mL of methanol.[3] The solvents are removed under vacuum to yield a white crystalline material, bis(2-chloroethyl)amine hydrochloride.[3]
-
Yield: Quantitative.[3]
Step 2: Synthesis of Thiomorpholine
-
Materials: Bis(2-chloroethyl)amine hydrochloride, Sodium sulfide nonahydrate, Ethanol.
-
Procedure: The bis(2-chloroethyl)amine hydrochloride is cyclized by treatment with sodium sulfide.[1] While specific recent literature with detailed protocols for this exact step is sparse, historical methods involve reacting the intermediate with a solution of sodium sulfide in a suitable solvent like ethanol, followed by heating to effect the cyclization. The product is then isolated through extraction and distillation.
Route 4: Continuous Flow Synthesis from Cysteamine Hydrochloride and Vinyl Chloride
This modern approach utilizes a telescoped photochemical thiol-ene reaction and a subsequent base-mediated cyclization in a continuous flow setup.
-
Materials: Cysteamine hydrochloride, 9-Fluorenone (9-FL), Diphenyl ether, Methanol (MeOH), Vinyl chloride (VC), Diisopropylethylamine (DIPEA).
-
Experimental Setup: A continuous flow system consisting of syringe pumps for liquid feeds, a mass flow controller for the gas feed (vinyl chloride), a photoreactor (e.g., a commercial plate-based reactor), a residence time unit (e.g., a coil in an ultrasonic bath), and a back-pressure regulator.
-
Procedure:
-
Preparation of the Liquid Feed: Dissolve cysteamine hydrochloride (45.44 g, 0.4 mol), 9-fluorenone (0.36 g, 2 mmol, 0.5 mol%), and diphenyl ether (7.264 g, 0.04 mol) as an internal standard in methanol to a final volume of 100 mL.[1]
-
Thiol-Ene Reaction: The liquid feed and vinyl chloride gas are continuously pumped into the photoreactor. The reaction is irradiated with a suitable light source (e.g., 365 nm LED) at room temperature.[1] This step quantitatively yields the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate.[1]
-
Cyclization: The output from the photoreactor is mixed with a continuous stream of diisopropylethylamine (DIPEA) and heated in the residence time unit (e.g., 76–78 °C in an ultrasonic bath).[1]
-
Work-up and Isolation: The output from the cyclization step is collected. The combined fractions are subjected to an acid-base extraction followed by vacuum distillation to yield pure thiomorpholine as a colorless oil.[4]
-
-
NMR Yield: 84%[1]
-
Isolated Yield: 54%[1]
-
Total Residence Time: Approximately 40 minutes.[5]
Signaling Pathways and Experimental Workflows
The logical progression and key transformations in the synthetic routes can be visualized to better understand their comparative nature.
Caption: Comparative pathways for the synthesis of thiomorpholine.
The diagram above illustrates the primary synthetic transformations discussed. The classical routes, originating from diethanolamine, 2-mercaptoethanol, and ethyl mercaptoacetate, typically involve multiple steps and can have long reaction times. In contrast, the continuous flow synthesis offers a more streamlined and rapid approach, albeit with the requirement of specialized equipment.
The choice of a particular synthetic route will ultimately depend on the specific needs of the laboratory, including available equipment, scale of synthesis, and safety considerations. For rapid synthesis with enhanced safety for handling hazardous intermediates, the continuous flow method presents a compelling option. For cost-effective, large-scale production where time is less critical, the traditional route from diethanolamine may be more suitable, provided that appropriate safety measures are in place for handling the nitrogen mustard intermediate. The other classical routes offer alternative pathways, with their suitability depending on the availability of starting materials and the desired purity of the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Guide to Ethyl Thiomorpholine-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of heterocyclic compounds, thiomorpholine derivatives have emerged as a privileged structure, exhibiting a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of Ethyl Thiomorpholine-2-carboxylate derivatives, supported by available experimental data, to illuminate their therapeutic potential and guide future research endeavors.
While comprehensive comparative studies on a series of this compound derivatives are still emerging, research on closely related N-substituted thiomorpholine analogs provides significant insights into their biological activities, including anticancer, antioxidant, and antimicrobial properties. This guide synthesizes the available data to offer a comparative overview.
I. Anticancer and Cytotoxic Activity
N-substituted thiomorpholine derivatives have demonstrated notable cytotoxic activity against various cancer cell lines. A study focusing on N-azole substituted thiomorpholines revealed that modifications at the nitrogen atom of the thiomorpholine ring significantly influence their anticancer potential.[1]
Table 1: Comparative Cytotoxic Activity (IC50 µM) of N-Arylazole Substituted Thiomorpholine Derivatives [1]
| Compound | Substitution on Thiomorpholine | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 10a | N-Thiazolyl (Phenyl substituted) | 25.2 | 45.6 |
| 10b | N-Thiazolyl (Methylphenyl substituted) | 15.5 | 38.2 |
| 10c | N-Thiazolyl (Chlorophenyl substituted) | 10.1 | 30.0 |
| 9a | N-Oxazolyl (Phenyl substituted) | 35.8 | 60.5 |
| 9b | N-Oxazolyl (Methylphenyl substituted) | 28.4 | 52.1 |
A lower IC50 value indicates greater potency.
Among the tested compounds, the thiazolyl thiomorpholine derivative with a chloro substituent on the aromatic ring (10c ) was identified as a particularly potent lead molecule against both A549 and HeLa cells.[1] This suggests that the nature of the N-substituent plays a crucial role in the cytotoxic activity of the thiomorpholine scaffold.
Below is a logical workflow for the synthesis and evaluation of these derivatives.
Caption: Synthetic workflow and cytotoxic evaluation of N-arylazole substituted thiomorpholine derivatives.
II. Antioxidant Activity
The thiomorpholine scaffold has also been investigated for its antioxidant properties. The ability of these compounds to scavenge free radicals is a key indicator of their potential to mitigate oxidative stress-related diseases. In the same study on N-azole substituted thiomorpholines, the antioxidant activity was evaluated.[1]
Table 2: Comparative Radical Scavenging Activity of N-Arylazole Substituted Thiomorpholine Dioxides [1]
| Compound | Substitution on Thiomorpholine | Radical Scavenging Activity (%) |
| 9a (dioxide) | N-Oxazolyl (Phenyl substituted) | 65 |
| 9b (dioxide) | N-Oxazolyl (Methylphenyl substituted) | 75 |
| Ascorbic Acid (Standard) | - | 70 |
Interestingly, the methyl-substituted oxazolyl thiomorpholine dioxide (9b ) exhibited radical scavenging activity greater than the standard antioxidant, ascorbic acid, highlighting the potential of these derivatives as potent antioxidants.[1]
The proposed mechanism of action for the antioxidant and hypolipidemic activities of some thiomorpholine derivatives involves the inhibition of enzymes like squalene synthase, which in turn reduces cholesterol formation, and the prevention of LDL oxidation.[2]
Caption: Antioxidant mechanism of thiomorpholine derivatives in mitigating oxidative stress.
III. Antimicrobial Activity
The thiomorpholine nucleus is a component of several compounds with demonstrated antimicrobial properties. While specific comparative data on a series of this compound derivatives is limited, studies on broader thiomorpholine analogs indicate their potential against various pathogens. For instance, certain Schiff base derivatives of thiomorpholine have shown very good activity against Mycobacterium smegmatis.[2] Furthermore, structure-activity relationship (SAR) studies on other thiomorpholine-containing compounds have revealed interesting patterns in their in vitro antimycobacterial activity against M. tuberculosis H37Rv.[2]
IV. Enzyme Inhibition
Thiomorpholine derivatives have been explored as inhibitors of various enzymes, which is a promising avenue for their therapeutic application. Some derivatives have shown inhibitory activity against enzymes like tumor necrosis factor-α-converting enzyme (TACE) and α-glucosidase.[2] For example, a thiomorpholine sulfonamide hydroxamate derivative displayed an IC50 of 140 nM in a T-helper cell assay for TACE inhibition.[2]
Experimental Protocols
I. General Synthesis of N-Arylazole Substituted Thiomorpholines [1]
A mixture of the appropriate chloroacetyl arylazole (1 mmol), thiomorpholine (1 mmol), and potassium carbonate (1.5 mmol) in acetonitrile (20 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting residue is then purified by column chromatography over silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired N-arylazole substituted thiomorpholine derivatives.
II. Cytotoxicity Assay (MTT Assay) [1]
-
Human cancer cell lines (e.g., A549 and HeLa) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the synthesized thiomorpholine derivatives and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.
III. DPPH Radical Scavenging Assay (Antioxidant Activity) [1]
-
A solution of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol is prepared.
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Disclaimer: The information provided in this guide is for research and informational purposes only. The biological activities and experimental protocols are based on published scientific literature and may require further validation.
References
A Researcher's Guide to Enantiomeric Excess Determination of Chiral Ethyl Thiomorpholine-2-carboxylate
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical step in ensuring the purity, efficacy, and safety of enantiomerically enriched compounds. This guide provides a comparative overview of established analytical techniques for determining the enantiomeric excess of Ethyl Thiomorpholine-2-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance attributes of the three most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers or their derivatives on a chiral stationary phase. | Differential chemical shifts of enantiomers in the presence of a chiral solvating or derivatizing agent. |
| Sample Preparation | Direct injection of a solution. | Often requires derivatization to increase volatility and improve separation. | Direct analysis or derivatization with a chiral agent. |
| Typical Resolution | Excellent | Very High | Moderate to Good |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Lower, requires more sample |
| Quantification | Peak area integration | Peak area integration | Signal integration |
| Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | Moderate to High | Moderate | High |
Recommended Analytical Protocols
Based on the analysis of structurally similar compounds, such as cyclic amino acid esters, the following protocols are recommended for the enantiomeric excess determination of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For this compound, polysaccharide-based CSPs are a good starting point.
Experimental Protocol:
-
Column Selection: A chiral column with a polysaccharide-based stationary phase, such as amylose or cellulose derivatives (e.g., Chiralpak® AD-H, Chiralcel® OD-H), is recommended.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The optimal ratio should be determined empirically, starting with a 90:10 (v/v) mixture. The addition of a small amount of an amine modifier, such as diethylamine (0.1%), can improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 210 nm.
-
Sample Preparation: Prepare a standard solution of racemic this compound (e.g., 1 mg/mL) in the mobile phase. Prepare the sample to be analyzed at a similar concentration.
-
Analysis: Inject the racemic standard to confirm the separation of the two enantiomers. Subsequently, inject the sample to be analyzed. The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Workflow for Chiral HPLC Analysis
Chiral Gas Chromatography (GC)
Chiral GC is another high-resolution technique suitable for the analysis of volatile chiral compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility.
Experimental Protocol:
-
Derivatization: The secondary amine of the thiomorpholine ring can be derivatized with a suitable achiral reagent to create a more volatile derivative. A common approach is acylation with trifluoroacetic anhydride (TFAA).
-
Dissolve the sample in a dry solvent (e.g., dichloromethane).
-
Add an excess of TFAA and a base (e.g., pyridine).
-
Heat the reaction mixture if necessary.
-
Remove the excess reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis.
-
-
Column Selection: A chiral GC column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-DEX CB), is required.
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, held for 1-2 minutes, followed by a ramp to 250°C at 5-10°C/min.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Analysis: Inject a derivatized racemic standard to establish the retention times of the two enantiomers. Analyze the derivatized sample and calculate the enantiomeric excess based on the peak areas.
Workflow for Chiral GC Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). These agents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate signals in the NMR spectrum.
Experimental Protocol:
-
Chiral Solvating Agent (CSA) Selection: A common and effective CSA for amines and esters is (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Sample Preparation:
-
Accurately weigh the sample of this compound into an NMR tube.
-
Add a solution of the CSA in a suitable deuterated solvent (e.g., CDCl₃). A molar ratio of CSA to analyte of 1:1 to 5:1 may be required to achieve sufficient separation of the signals.
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
-
Analysis:
-
Identify a proton signal in the analyte that shows a clear separation into two distinct peaks (or sets of peaks) corresponding to the two diastereomeric complexes. The ester's ethyl group protons or the protons adjacent to the nitrogen are often good candidates.
-
Integrate the areas of these two signals. The enantiomeric excess is calculated from the ratio of the integrals.
-
Logical Relationship in NMR with CSA
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using chiral HPLC, chiral GC, or NMR spectroscopy. Chiral HPLC is often the method of choice due to its direct analysis capabilities and excellent resolution. Chiral GC offers very high resolution but may require a derivatization step. NMR spectroscopy with a chiral solvating agent provides a convenient method that does not require chromatographic separation but generally has lower sensitivity. The selection of the most appropriate technique will depend on the specific requirements of the analysis and the resources available in the laboratory. It is always recommended to validate the chosen method using a racemic standard.
Comparative Crystallographic Analysis of Thiomorpholine Derivatives: A Guide for Researchers
A comprehensive guide to the X-ray crystallography of thiomorpholine-containing compounds, offering insights into their solid-state conformations and crystal packing. This document provides a comparative analysis of structurally related molecules to inform the study of ethyl thiomorpholine-2-carboxylate derivatives, for which direct crystallographic data is not publicly available.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the thiomorpholine scaffold.[1][2] Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and for elucidating structure-activity relationships. X-ray crystallography is the gold standard for unambiguously determining the solid-state structure of molecules, providing precise information on bond lengths, bond angles, and conformation.[3][4][5]
This guide presents a comparative analysis of the crystal structures of known thiomorpholine derivatives to provide a predictive framework for the crystallographic features of this compound derivatives. Due to the current absence of published crystal structures for the title compounds, this guide leverages data from closely related structures to infer potential conformational preferences and packing motifs.
Comparative Crystallographic Data of Thiomorpholine Derivatives
The conformation of the thiomorpholine ring is a key determinant of the overall shape of its derivatives. In the absence of direct data for 2-substituted ethyl thiomorpholine carboxylates, we present the crystallographic data for two N-substituted thiomorpholine derivatives to facilitate comparison. The thiomorpholine ring in both derivatives adopts a stable chair conformation.[6][7]
| Parameter | 4-(4-Nitrophenyl)thiomorpholine | 2-Methylsulfanyl-1-(thiomorpholin-4-yl)ethanone |
| Chemical Formula | C₁₀H₁₂N₂O₂S | C₇H₁₃NOS₂ |
| Molecular Weight | 224.28 g/mol | 191.30 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | Not specified |
| a (Å) | 13.3525(5) | 15.0461(15) |
| b (Å) | 10.3755(4) | 6.1525(6) |
| c (Å) | 7.4464(3) | 10.4751(10) |
| α (°) | ||
| ) | 90 | 90 |
| β (°) | ||
| ) | 100.37 (approx.) | 107.581(6) |
| γ (°) | ||
| ) | 90 | 90 |
| Volume (ų) | Not specified | 924.40(16) |
| Z | Not specified | 4 |
| Key Conformational Feature | Thiomorpholine ring in a low-energy chair conformation with the N-aryl group in a quasi-axial position.[6] | Thiomorpholine ring adopts a chair conformation.[7] |
Note: The data presented is extracted from published crystallographic studies.[6][7] The conformation of the ethyl carboxylate group at the 2-position of the thiomorpholine ring is expected to influence the ring's puckering and overall crystal packing. In a related heterocyclic compound, ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, the ethyl ester group is found in an equatorial position relative to the piperidine ring.[8] This suggests that an equatorial orientation of the ethyl carboxylate group in 2-substituted thiomorpholine derivatives would likely be favored to minimize steric hindrance.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of the crystal structure of a small organic molecule, such as an this compound derivative.
1. Crystal Growth:
-
High-quality single crystals are essential for successful X-ray diffraction analysis.[4]
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common technique.
-
Other methods include slow cooling of a saturated solution and vapor diffusion.
-
The ideal crystal should be well-formed, transparent, and have dimensions of approximately 0.1-0.4 mm in all directions.[5]
2. Data Collection:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect the diffraction data.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
3. Data Processing:
-
The collected images are processed to integrate the intensities of the diffraction spots.
-
Corrections are applied for factors such as Lorentz and polarization effects, and absorption.
-
The unit cell parameters and space group are determined from the diffraction pattern.
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is evaluated using metrics such as the R-factor and goodness-of-fit.
Experimental Workflow
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Conclusion
While direct crystallographic data for this compound derivatives are not yet available in the public domain, this guide provides a valuable starting point for researchers in the field. By presenting a comparative analysis of related thiomorpholine structures and a detailed, generalized experimental protocol, we aim to facilitate future crystallographic studies on this important class of compounds. The insights into the conformational preferences of the thiomorpholine ring and potential substituent orientations will be beneficial for computational modeling and the rational design of new derivatives with desired pharmacological properties.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. rigaku.com [rigaku.com]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 6. mdpi.com [mdpi.com]
- 7. Crystal structure of 2-methylsulfanyl-1-(thiomorpholin-4-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
Safety Operating Guide
Proper Disposal of Ethyl Thiomorpholine-2-carboxylate: A Step-by-Step Guide
Safety and Hazard Summary
It is crucial to be aware of the potential hazards associated with Ethyl Thiomorpholine-2-carboxylate before handling or disposal. The following table summarizes the key safety information based on its hydrochloride salt.
| Hazard Category | GHS Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
|
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
|
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
|
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. |
|
Experimental Protocol: Disposal Procedure
Adherence to a strict disposal protocol is necessary to mitigate risks and ensure regulatory compliance.
1. Personal Protective Equipment (PPE): Before beginning the disposal process, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling a powder outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, clearly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste streams unless compatibility is confirmed.
3. Spill Management:
-
In case of a spill, avoid breathing dust or vapors.
-
Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Final Disposal:
-
Dispose of the sealed waste container through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Essential Safety and Operational Guide for Handling Ethyl Thiomorpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl Thiomorpholine-2-carboxylate. It is designed to be a preferred resource for laboratory safety and chemical management, offering comprehensive information to ensure the safe and effective use of this compound in research and development.
Hazard Identification and Classification
While a complete, publicly available Safety Data Sheet (SDS) for this compound is limited, information from a partial supplier MSDS and data from the closely related analog, Ethyl Morpholine-2-carboxylate, indicate the following potential hazards. It is crucial to handle this compound with the assumption that it possesses similar or greater hazards than its oxygen-containing counterpart.
Primary Hazards:
-
Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns upon prolonged contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[1]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1]
The toxicological properties of this compound are not fully known. Therefore, it should be handled with caution, assuming it may have other undocumented hazardous properties.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Wear impervious gloves (e.g., Nitrile rubber). | To prevent skin contact and potential irritation or burns. |
| Eye Protection | Use chemical safety goggles or a face shield. | To protect eyes from splashes and vapors that can cause serious damage.[1] |
| Skin and Body Protection | Wear a lab coat, and consider a chemical-resistant apron and sleeves for larger quantities. | To protect skin from accidental splashes and contamination. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood, if ventilation is inadequate, or if there is a risk of generating aerosols or dusts. | To prevent inhalation of vapors or aerosols that may cause respiratory irritation.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe vapors or dust.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from oxidizing agents and incompatible materials.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1] |
Spill and Leak Procedures
In the event of a spill, follow these steps to ensure safe cleanup:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste in accordance with local, state, and federal regulations.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all waste materials.
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or into the environment.[1]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
